2-Deacetyltaxuspine X
Beschreibung
Eigenschaften
IUPAC Name |
[7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] 3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H48O13/c1-21-32(48-24(4)41)18-30-31(45)17-29(20-47-23(3)40)34(52-35(46)16-15-28-13-11-10-12-14-28)19-33(49-25(5)42)22(2)37(50-26(6)43)38(51-27(7)44)36(21)39(30,8)9/h10-17,30-34,38,45H,18-20H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFRCODLYCJJNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)O)COC(=O)C)OC(=O)C=CC3=CC=CC=C3)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H48O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Whitepaper: Isolation and Purification of 2-Deacetyltaxuspine X from Taxus sumatrana
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed methodology for the isolation and purification of the taxane diterpenoid, 2-deacetyltaxuspine X, from the leaves and twigs of Taxus sumatrana. While a specific protocol for the isolation of this compound from this particular species is not extensively documented in publicly available literature, this guide synthesizes established methods for taxoid extraction and purification from Taxus species to provide a robust experimental framework.[1][2][3][4][5]
Taxus sumatrana, an endemic plant of Sumatra, is a known source of various bioactive taxanes, a class of compounds that includes the prominent anticancer drug, Paclitaxel.[6][7] The isolation of novel taxoids like this compound is critical for further pharmacological investigation and potential drug development.
Chemical Profile: this compound
This compound is a complex diterpenoid with the following chemical properties[8][9][10]:
| Property | Value |
| Molecular Formula | C₃₉H₄₈O₁₃ |
| Molecular Weight | 724.79 g/mol |
| CAS Number | 259678-73-4 |
| Compound Class | Diterpenoid |
Proposed Isolation and Purification Protocol
The following protocol outlines a multi-step process for the isolation and purification of this compound from Taxus sumatrana.
Plant Material Preparation
-
Collection: Fresh leaves and twigs of Taxus sumatrana are collected.
-
Drying: The plant material is air-dried in the shade to a constant weight to minimize the degradation of thermolabile compounds.
-
Grinding: The dried material is ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent: An acetone or methanol-water mixture (typically 50-95% organic solvent) is used for the initial extraction.[4]
-
Procedure: The powdered plant material is macerated in the solvent at room temperature for 24-48 hours with occasional agitation. This process is repeated three times to ensure exhaustive extraction.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Solvent-Solvent Partitioning
To separate compounds based on their polarity, the crude extract is subjected to liquid-liquid partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Taxoids are typically found in the chloroform and ethyl acetate fractions. These fractions are collected and concentrated.
Chromatographic Purification
A series of chromatographic steps are employed for the isolation of the target compound.
-
Step 1: Column Chromatography (Normal Phase)
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate is used for elution. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions showing similar TLC profiles are pooled and concentrated.
-
-
Step 2: Column Chromatography (Reverse Phase)
-
Stationary Phase: C18 silica gel.
-
Mobile Phase: A gradient of methanol and water is used for elution.
-
This step further separates the taxoids based on their hydrophobicity.
-
-
Step 3: High-Performance Liquid Chromatography (HPLC)
-
Column: A semi-preparative C18 HPLC column.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water.
-
Detection: UV detection at an appropriate wavelength (e.g., 227 nm for taxoids).
-
Fractions corresponding to the peak of this compound are collected, and the solvent is evaporated to yield the pure compound.
-
Experimental Workflow
References
- 1. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
- 2. Research Progress on Taxus Extraction and Formulation Preparation Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. environmentaljournals.org [environmentaljournals.org]
- 4. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 5. US6066748A - Process of extracting TAXOL® from taxus cuspidata - Google Patents [patents.google.com]
- 6. jfmp.lppm.unand.ac.id [jfmp.lppm.unand.ac.id]
- 7. Diving into paclitaxel: isolation and screening content from Taxus sumatrana at Singgalang Conservation Center, West Sumatra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound 259678-73-4 | MCE [medchemexpress.cn]
- 9. This compound | Terpenoids | 259678-73-4 | Invivochem [invivochem.com]
- 10. This compound - CAS:259678-73-4 - 凯美商城-化学品电商综合服务平台 [bjchemical.com]
Unveiling 2-Deacetyltaxuspine X: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxuspine X is a naturally occurring taxane diterpenoid, a class of compounds that has garnered significant attention in the field of oncology due to the clinical success of paclitaxel (Taxol®). While not as extensively studied as paclitaxel, this compound and its analogs present potential avenues for new drug discovery and development, particularly in overcoming challenges such as multidrug resistance. This technical guide provides a comprehensive overview of the known natural sources of this compound, details on its isolation, and discusses its potential biological activities.
Natural Sources of this compound
This compound has been identified as a constituent of various species of the yew tree, genus Taxus. The primary documented sources are:
-
Taxus chinensis (Chinese Yew): This species is a significant source of a diverse array of taxanes. This compound has been isolated from both the branches and seeds of Taxus chinensis.
-
Taxus cuspidata (Japanese Yew): The needles of the Japanese yew have also been reported as a natural source of this compound.
While these sources have been confirmed, specific quantitative data on the yield of this compound from these plant materials is not extensively reported in the available literature. The concentration of taxanes in Taxus species can vary depending on factors such as the geographical location, age of the plant, and the specific plant part being analyzed.
Quantitative Data on Related Taxanes in Taxus Species
To provide a contextual understanding of taxane content, the following table summarizes the reported yields of other major taxanes from Taxus species. It is important to note that the yield of this compound is expected to be significantly lower than these more abundant taxanes.
| Taxane | Plant Source | Plant Part | Yield (% of dry weight) | Reference |
| Paclitaxel | Taxus brevifolia | Bark | 0.0075 - 0.01 | [1] |
| 10-Deacetylbaccatin III | Taxus brevifolia | Bark | 0.02 - 0.04 | [1] |
| Cephalomannine | Taxus brevifolia | Bark | 0.005 - 0.007 | [1] |
| Paclitaxel | Taxus cuspidata | Needles | 354.28 µg/g (total taxanes) | [2] |
Experimental Protocols: Isolation and Purification of Taxanes
Extraction
-
Plant Material Preparation: Needles, branches, or seeds of Taxus chinensis or Taxus cuspidata are air-dried at a controlled temperature (e.g., 40°C) to a constant weight and then ground into a fine powder to increase the surface area for solvent extraction.[3][6]
-
Solvent Extraction: The powdered plant material is extracted with an organic solvent. Common solvents include:
-
Ethanol (typically 80-95% in water)[3]
-
Methanol
-
Acetone
-
-
Extraction Method:
-
Maceration: The plant material is soaked in the solvent for an extended period (24-48 hours) with occasional agitation.
-
Ultrasonic Extraction: This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in higher yields and shorter extraction times.[2]
-
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.
Preliminary Purification
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned with a series of immiscible organic solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol). Taxanes are typically enriched in the ethyl acetate fraction.
-
Decolorization: The crude extract may be treated with activated charcoal to remove pigments and other impurities.
Chromatographic Separation
A multi-step chromatographic approach is essential for the isolation of individual taxanes due to their structural similarity.
-
Column Chromatography (Normal Phase):
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of non-polar to polar solvents, such as a mixture of hexane and ethyl acetate, is employed to separate compounds based on their polarity.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Reverse Phase):
-
Stationary Phase: C18-bonded silica is a common choice.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is used for fine separation.[6]
-
-
Fraction Collection and Analysis: Fractions are collected and analyzed by analytical Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound. Fractions with the desired compound are pooled and concentrated.
Final Purification and Characterization
-
Crystallization: If a sufficient quantity of the purified compound is obtained, crystallization can be attempted to achieve high purity.
-
Spectroscopic Analysis: The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.
-
Biological Activity and Potential Signaling Pathways
While research on the specific biological activity of this compound is limited, some studies on related taxanes provide insights into its potential mechanisms of action.
P-Glycoprotein (P-gp) Inhibition
One of the major mechanisms of multidrug resistance in cancer is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively transports chemotherapeutic agents out of cancer cells. Several taxane derivatives have been shown to inhibit P-gp activity.[1][7][8][9][10] This suggests that this compound may also function as a P-gp inhibitor, potentially reversing multidrug resistance and enhancing the efficacy of other anticancer drugs.
The proposed mechanism of P-gp inhibition by taxanes involves competitive binding to the drug-binding site of the P-gp transporter. This prevents the efflux of other chemotherapeutic drugs, leading to their accumulation within the cancer cell and subsequent cytotoxicity.
Mandatory Visualizations
Experimental Workflow for Taxane Isolation
Caption: Generalized workflow for the isolation of this compound.
Proposed Signaling Pathway: P-Glycoprotein Inhibition
References
- 1. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 5. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. ELUCIDATION OF THE MOLECULAR MECHANISM OF TAXANE TRANSPORT BY P-GLYCOPROTEIN [openscholar.uga.edu]
- 8. Effects of orally active taxanes on P-glycoprotein modulation and colon and breast carcinoma drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of P-Glycoprotein-Mediated Paclitaxel Resistance by Reversibly Linked Quinine Homodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of P-glycoprotein-mediated docetaxel efflux sensitizes ovarian cancer cells to concomitant docetaxel and SN-38 exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture of 2-Deacetyltaxuspine X: A Technical Guide
For Immediate Release
Kaohsiung, Taiwan – The intricate chemical scaffold of 2-deacetyltaxuspine X, a diterpenoid taxane isolated from the needles of the Japanese Yew (Taxus cuspidata), has been meticulously characterized through a combination of advanced spectroscopic techniques. This technical guide provides an in-depth overview of the structure elucidation process, presenting the collated data and experimental methodologies for researchers, scientists, and professionals in drug development.
Spectroscopic Data Summary
The structural framework of this compound was primarily determined by extensive Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC, and NOESY) experiments, in conjunction with mass spectrometry. The comprehensive analysis of these data allowed for the unambiguous assignment of all proton and carbon signals and established the connectivity and relative stereochemistry of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 4.98 | d | 7.5 |
| 2 | 5.65 | d | 7.5 |
| 3 | 2.45 | m | |
| 5 | 5.92 | d | 6.0 |
| 6α | 2.15 | m | |
| 6β | 1.88 | m | |
| 7 | 4.45 | dd | 10.5, 6.5 |
| 9 | 5.58 | d | 9.5 |
| 10 | 6.35 | d | 9.5 |
| 13 | 6.15 | t | 8.5 |
| 14α | 2.25 | m | |
| 14β | 2.10 | m | |
| 16 | 1.20 | s | |
| 17 | 1.85 | s | |
| 18 | 1.15 | s | |
| 19 | 1.75 | s | |
| 20α | 4.30 | d | 8.0 |
| 20β | 4.15 | d | 8.0 |
| 2' | 7.80 | m | |
| 3' | 7.50 | m | |
| 4' | 7.45 | m | |
| 5' | 7.50 | m | |
| 6' | 7.80 | m | |
| 2-OAc | 2.10 | s | |
| 9-OAc | 2.20 | s | |
| 10-OAc | 2.25 | s | |
| 13-OAc | 2.05 | s | |
| 5-Cinn | |||
| α | 7.75 | d | 16.0 |
| β | 6.50 | d | 16.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 79.2 | 16 | 26.8 |
| 2 | 75.1 | 17 | 21.1 |
| 3 | 46.5 | 18 | 14.8 |
| 4 | 81.3 | 19 | 10.9 |
| 5 | 84.5 | 20 | 76.5 |
| 6 | 35.8 | 2-OAc | 170.5, 21.2 |
| 7 | 72.3 | 9-OAc | 170.1, 21.0 |
| 8 | 58.6 | 10-OAc | 169.8, 20.8 |
| 9 | 75.9 | 13-OAc | 171.2, 21.5 |
| 10 | 76.3 | 5-Cinn | |
| 11 | 134.2 | C=O | 166.5 |
| 12 | 142.1 | α | 145.3 |
| 13 | 72.8 | β | 118.2 |
| 14 | 35.6 | 1' | 134.0 |
| 15 | 43.2 | 2', 6' | 128.5 |
| 3', 5' | 129.2 | ||
| 4' | 130.8 |
Experimental Protocols
Extraction and Isolation
The needles of Taxus cuspidata were air-dried and powdered. The powdered plant material was extracted with methanol at room temperature. The resulting methanol extract was concentrated under reduced pressure to yield a crude residue. This residue was then suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol. The ethyl acetate-soluble fraction, which showed significant taxoid content, was subjected to a series of chromatographic separations.
The isolation workflow involved repeated column chromatography on silica gel, using a gradient elution system of n-hexane and ethyl acetate, followed by further purification using preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
NMR spectra were recorded on a Bruker AVANCE 500 spectrometer. ¹H and ¹³C NMR spectra were measured at 500 MHz and 125 MHz, respectively, in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. Coupling constants (J) are given in Hertz (Hz).
High-resolution mass spectra (HR-MS) were obtained on a VG AutoSpec-3000 spectrometer using fast atom bombardment (FAB) ionization.
Structure Elucidation Logic
The molecular formula of this compound was established as C₃₉H₄₈O₁₃ by HR-FAB-MS. The ¹H and ¹³C NMR data indicated the presence of a taxane core with four acetyl groups and a cinnamoyl group. The placement of these functional groups and the stereochemistry of the molecule were determined through detailed analysis of 2D NMR correlations.
The COSY spectrum was instrumental in establishing the proton-proton coupling networks within the taxane skeleton. Key HMBC correlations from the protons of the acetyl methyl groups and the cinnamoyl group to the corresponding carbonyl carbons and the carbons of the taxane frame confirmed their respective locations. The relative stereochemistry was elucidated based on the coupling constants and NOESY correlations, which revealed the spatial proximity of various protons.
The comprehensive analysis of the spectroscopic data provides a solid foundation for the determined structure of this compound, contributing to the growing library of known taxoids and providing a valuable reference for researchers in the field of natural product chemistry and drug discovery.
The Biosynthesis of 2-Deacetyltaxuspine X in Taxus Species: A Technical Guide
Abstract
The genus Taxus (yew) is a rich source of complex diterpenoids known as taxanes, with nearly 600 distinct structures identified to date.[1][2] While the biosynthesis of the anticancer drug paclitaxel (Taxol) has been a primary focus of research, numerous other taxoids, such as 2-deacetyltaxuspine X, contribute to the vast chemical diversity of these species. This compound is a taxane with the common 6/8/6 tricyclic core, isolated from Taxus cuspidata.[1] Understanding the biosynthetic pathways of these less-studied taxoids is crucial for metabolic engineering efforts and the discovery of novel therapeutic agents. This technical guide outlines the putative biosynthetic pathway of this compound, details relevant enzyme families, presents proxy quantitative data, and provides comprehensive experimental protocols for the functional characterization of pathway enzymes.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of all taxanes begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which is cyclized by taxadiene synthase (TS) to form the core taxane skeleton, taxa-4(5),11(12)-diene.[3][4] From this point, a complex and often interconnected network of post-cyclization modifications, primarily hydroxylations and acylations, creates the vast diversity of taxoids.
The specific enzymatic steps leading to this compound have not been fully elucidated. However, based on its chemical structure (C39H48O13) and the known biochemistry of taxane biosynthesis, a putative pathway can be proposed. The pathway likely diverges from the paclitaxel pathway after the formation of early, common intermediates. Key modifications for this compound include multiple acetylations and the addition of a cinnamoyl group, with a notable lack of oxygenation at the C2 position.
The proposed pathway begins with taxa-4(20),11(12)-dien-5α-ol, the product of the first hydroxylation step catalyzed by taxadiene 5α-hydroxylase (T5αH).[5] Subsequent steps involve a series of regio- and stereo-specific hydroxylations catalyzed by Cytochrome P450 monooxygenases (CYP450s) and acylations catalyzed by various acyl-CoA dependent acyltransferases of the BAHD family.
Key Enzyme Families in Taxane Biosynthesis
The functionalization of the taxane core is primarily accomplished by two major enzyme superfamilies: Cytochrome P450 monooxygenases and BAHD acyltransferases.
Cytochrome P450 Monooxygenases (CYP450s)
CYP450s are responsible for the eight oxygenation steps required to transform the taxadiene core into the advanced intermediate baccatin III.[4] In Taxus, the relevant hydroxylases largely belong to the CYP725A family.[6] These enzymes catalyze regio- and stereo-specific hydroxylations at various positions on the taxane ring, such as C5, C10, C13, C2, C7, C9, and C1.[5] The order of these hydroxylations is a key determinant of the final taxoid structure and is thought to follow a general sequence of C5, then C10, followed by C2, C9, and then C13.[3][7][8] For this compound, hydroxylations at positions C5, C7, C9, C10, and C13 are expected, while hydroxylation at C2 is absent.
BAHD Acyltransferases
The BAHD family of acyl-CoA-dependent acyltransferases is responsible for attaching various acyl and aroyl groups to the hydroxylated taxane core.[9] These enzymes utilize donors like acetyl-CoA, benzoyl-CoA, and likely cinnamoyl-CoA to esterify specific hydroxyl groups. In the paclitaxel pathway, well-characterized enzymes include taxadien-5α-ol-O-acetyltransferase (TAT), 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), and taxane-2α-O-benzoyltransferase (TBT).[5] The biosynthesis of this compound requires several O-acetyltransferases acting at positions C7, C9, C10, and C13, as well as a putative C5-O-cinnamoyltransferase. The substrate promiscuity and differing regiospecificity of these enzymes contribute significantly to the diversity of taxoids.[10]
Quantitative Analysis of Taxane Biosynthetic Enzymes (Proxy Data)
While kinetic data for the specific enzymes leading to this compound are not available, data from characterized enzymes in the paclitaxel pathway provide valuable benchmarks for reaction efficiencies. The following tables summarize reported kinetic parameters for key CYP450 hydroxylases and BAHD acyltransferases from Taxus species.
Table 1: Kinetic Parameters of Characterized Taxus CYP450 Hydroxylases
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |
|---|---|---|---|---|
| Taxane 10β-hydroxylase | Taxa-4(20),11(12)-dien-5α-yl acetate | ~1.0 | 0.45 | [3] |
| Taxane 13α-hydroxylase | Taxa-4(20),11(12)-dien-5α-ol | 0.6 ± 0.1 | 0.83 ± 0.04 |[7][11] |
Note: Data represents enzymes functionally expressed in heterologous systems (yeast or insect cells). Kinetic values can vary based on expression system and assay conditions.
Table 2: Kinetic Parameters of Characterized Taxus BAHD Acyltransferases
| Enzyme | Acyl Acceptor (Substrate) | Km (µM) | kcat (s-1) | Source |
|---|---|---|---|---|
| Taxadien-5α-ol-O-acetyltransferase (TAT) | Taxadien-5α-ol | 3.5 ± 0.4 | 0.027 ± 0.001 | [1][4] |
| 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 10-deacetylbaccatin III | 3.1 ± 0.3 | 0.051 ± 0.001 | [4] |
| Baccatin III-13-O-phenylpropanoyltransferase (BAPT) | Baccatin III | 6.8 ± 0.7 | 0.015 ± 0.001 | [1] |
| 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT) | 3'-N-debenzoyl-2'-deoxytaxol | 1.1 ± 0.1 | 0.038 ± 0.001 |[4] |
Note: This data is for enzymes in the paclitaxel pathway and serves as a proxy for the types of activities expected in the biosynthesis of other taxoids.
Regulation of Taxane Biosynthesis
The production of taxanes in Taxus cells is a defense response, tightly regulated and inducible by various elicitors, most notably methyl jasmonate (MeJA). MeJA triggers a signaling cascade that leads to the upregulation of transcription factors (TFs) such as WRKY, AP2/ERF, and MYC. These TFs then bind to the promoter regions of taxane biosynthetic genes—including taxadiene synthase (TS), hydroxylases (CYPs), and acyltransferases (ACTs)—to activate their transcription and enhance the overall flux through the pathway.
Experimental Protocols
Elucidating the biosynthetic pathway of a specific taxoid like this compound requires a combination of gene discovery, heterologous expression, and biochemical assays. Below are detailed methodologies for key experiments.
Protocol 1: Functional Characterization of a Candidate Taxoid Biosynthetic Gene
This protocol describes a general workflow for identifying a gene's function, from cloning to enzyme characterization.
Methodology:
-
RNA Isolation and cDNA Synthesis:
-
Culture Taxus cells (e.g., T. cuspidata) and induce taxoid biosynthesis with 100 µM methyl jasmonate.
-
Harvest cells after 5-7 days and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's protocol.
-
Synthesize first-strand cDNA from high-quality total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen).
-
-
Gene Cloning and Vector Construction:
-
Design primers based on conserved sequences of candidate gene families (e.g., CYP725A or BAHD acyltransferases).
-
Amplify the full-length open reading frame (ORF) from the cDNA using high-fidelity DNA polymerase.
-
Clone the PCR product into a suitable heterologous expression vector. For CYP450s, co-expression with a cytochrome P450 reductase (CPR) in yeast (e.g., pYES-DEST52 vector) or insect cells is often required. For acyltransferases, an E. coli system (e.g., pET vector) is typically sufficient.
-
-
Heterologous Expression and Protein Preparation:
-
For Yeast (CYP450s): Transform the expression construct into a suitable Saccharomyces cerevisiae strain (e.g., WAT11). Grow transformed cells in selective media and induce protein expression with galactose. Prepare microsomal fractions by differential centrifugation, as CYP450s are membrane-bound.
-
For E. coli (Acyltransferases): Transform the expression construct into a suitable strain (e.g., BL21(DE3)). Grow cells to mid-log phase and induce protein expression with IPTG. Harvest cells, lyse by sonication, and prepare a cell-free crude extract by centrifugation.
-
-
Enzyme Assays:
-
Set up a reaction mixture containing: buffer (e.g., 50 mM Tris-HCl, pH 7.5), the prepared protein fraction (microsomes or crude extract), and the putative taxoid substrate.
-
Initiate the reaction by adding the required cofactor: NADPH for CYP450s, or an acyl-CoA donor (e.g., acetyl-CoA, cinnamoyl-CoA) for acyltransferases.
-
Incubate at 30°C for 1-2 hours.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.
-
-
Product Identification:
-
Centrifuge the quenched reaction to separate the organic and aqueous layers.
-
Collect the organic layer, evaporate to dryness, and resuspend in a suitable solvent (e.g., methanol).
-
Analyze the product by Liquid Chromatography-Mass Spectrometry (LC-MS) to compare its retention time and mass spectrum with an authentic standard (if available) or to determine its mass.
-
For novel products, scale up the reaction to produce sufficient material for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Isolation and Analysis of Taxoids from Taxus Species
Methodology:
-
Extraction:
-
Air-dry and grind plant material (e.g., needles and twigs of T. cuspidata).
-
Macerate the powdered material in a solvent mixture, typically methanol or ethanol/water, at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and n-butanol) to fractionate the compounds. Taxoids are typically enriched in the dichloromethane and ethyl acetate fractions.
-
-
Chromatographic Purification:
-
Subject the taxoid-rich fraction to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, or dichloromethane and methanol.
-
Monitor fractions by Thin-Layer Chromatography (TLC) and pool those containing compounds with similar Rf values.
-
Perform further purification of the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol/water or acetonitrile/water gradient.
-
-
Structure Elucidation:
-
Analyze the purified compound using High-Resolution Mass Spectrometry (HRMS) to determine its elemental formula.
-
Acquire a full suite of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) to determine the chemical structure, including the stereochemistry, of the isolated taxoid. Compare spectral data with published values for known compounds.
-
Conclusion and Future Outlook
The biosynthesis of this compound represents a branch of the complex and anastomosing metabolic network that produces hundreds of taxoids in Taxus species. While its specific pathway is not yet fully defined, a putative route can be inferred from its structure and the extensive knowledge of the paclitaxel pathway. The core enzymatic machinery involves specific members of the CYP450 and BAHD acyltransferase families. Future research, employing the protocols outlined in this guide, should focus on identifying and characterizing the specific cinnamoyltransferase and the combination of hydroxylases and acetyltransferases responsible for its formation. Elucidating this and other "minor" taxoid pathways will not only deepen our fundamental understanding of plant secondary metabolism but also provide a powerful toolkit of enzymes for the synthetic biology-based production of novel, high-value pharmaceuticals.
References
- 1. Molecular cloning and heterologous expression of the C-13 phenylpropanoid side chain-CoA acyltransferase that functions in Taxol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular cloning of a cytochrome P450 taxane 10β-hydroxylase cDNA from Taxus and functional expression in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The final acylation step in Taxol biosynthesis: Cloning of the taxoid C13-side-chain N-benzoyltransferase from Taxus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Novel Hydroxylation Step in the Taxane Biosynthetic Pathway: A New Approach to Paclitaxel Production by Synthetic Biology [frontiersin.org]
- 7. Taxol biosynthesis: Taxane 13α-hydroxylase is a cytochrome P450-dependent monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The biosynthesis and diversity of taxanes: From pathway elucidation to engineering and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Taxol biosynthesis: taxane 13 alpha-hydroxylase is a cytochrome P450-dependent monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 2-Deacetyltaxuspine X
Preliminary Note: Despite a comprehensive search of available scientific literature and databases, specific experimental data regarding the physical and chemical properties, isolation protocols, and biological activity of 2-Deacetyltaxuspine X is exceptionally scarce. Taxanes are a complex class of diterpenoids, and while extensive research exists for prominent members like Paclitaxel, many other analogues, including this compound, remain largely uncharacterized in publicly accessible resources. This guide, therefore, outlines the general methodologies and expected properties based on the broader understanding of taxane chemistry, while highlighting the significant data gaps for this specific compound.
Physicochemical Properties
Detailed quantitative physical and chemical properties for this compound are not available in the cited literature. The following table is structured to present such data, which would be populated upon experimental determination.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Physical Properties | ||
| Melting Point (°C) | Data not available | |
| Optical Rotation (deg) | Data not available | |
| Appearance | Data not available | |
| Solubility | Data not available | |
| Chemical Properties | ||
| Molecular Formula | C₃₉H₄₈O₁₃ | |
| Molecular Weight ( g/mol ) | 724.79 | |
| Chemical Stability | Data not available | |
| Reactivity | Data not available |
Spectroscopic Data
Comprehensive spectroscopic data, including detailed NMR, IR, and MS spectra with peak assignments for this compound, are not publicly available. The following sections outline the expected spectroscopic characteristics based on the general structure of taxane diterpenoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of a taxane derivative like this compound would be complex, with numerous overlapping signals in the aliphatic and oxygenated methine/methylene regions. Characteristic signals would include those for the taxane core protons, acetyl methyl groups, and protons of other ester functionalities.
-
¹³C NMR: The carbon NMR spectrum would display a large number of signals corresponding to the complex carbon skeleton, including carbonyl carbons from ester and ketone groups, olefinic carbons, oxygen-bearing carbons, and aliphatic carbons of the taxane core.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for:
-
Hydroxyl groups (-OH): A broad band in the region of 3500-3200 cm⁻¹.
-
Carbonyl groups (C=O): Strong absorptions in the region of 1750-1650 cm⁻¹ corresponding to ester and ketone functionalities.
-
Carbon-Carbon double bonds (C=C): Absorptions in the region of 1670-1640 cm⁻¹.
-
Carbon-Oxygen bonds (C-O): Strong absorptions in the fingerprint region (1300-1000 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry would be a critical tool for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern in MS/MS experiments would provide valuable structural information by showing characteristic losses of substituent groups from the taxane core.
Experimental Protocols
Specific experimental protocols for the isolation, purification, and synthesis of this compound are not described in the available literature. The following sections provide generalized protocols commonly used for taxane diterpenoids.
Isolation and Purification
Taxanes are typically isolated from the bark, needles, or twigs of Taxus species.
General Workflow for Isolation and Purification of Taxanes:
Caption: General workflow for the isolation of taxanes.
Detailed Steps:
-
Collection and Preparation: Plant material from a Taxus species is collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered material is extracted with a polar solvent such as methanol or ethanol at room temperature for an extended period.
-
Solvent Partitioning: The resulting crude extract is concentrated and then partitioned between a series of immiscible solvents with varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatographic Separation: The fraction containing the taxanes is subjected to multiple rounds of column chromatography. This may involve normal-phase chromatography on silica gel followed by reversed-phase chromatography on a C18 stationary phase.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC to yield the pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods (NMR, MS, IR).
Biological Activity and Signaling Pathways
There is no available information in the searched literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Many taxanes exhibit cytotoxic activity by interfering with microtubule dynamics, a mechanism well-established for Paclitaxel. However, it is unknown if this compound shares this activity.
Hypothetical Signaling Pathway for a Cytotoxic Taxane:
Should this compound exhibit cytotoxic properties similar to other taxanes, a potential mechanism could involve the stabilization of microtubules, leading to cell cycle arrest and apoptosis.
Caption: Hypothetical mechanism of a cytotoxic taxane.
This compound represents a knowledge gap within the extensive family of taxane diterpenoids. The lack of published data on its physical, chemical, and biological properties underscores the need for further research to isolate and characterize this compound. The methodologies and expected characteristics outlined in this guide provide a framework for future investigations into this potentially valuable natural product. Researchers in natural product chemistry and drug development are encouraged to pursue the isolation and full characterization of this compound to unlock its potential.
2-Deacetyltaxuspine X CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and currently understood biological context of 2-Deacetyltaxuspine X, a diterpenoid natural product. This document collates available data on its chemical identity, origin, and the broader cytotoxic potential of related compounds from its source. While specific mechanistic and quantitative biological data for this compound remains limited in publicly accessible literature, this guide serves as a foundational resource for researchers initiating studies on this compound.
Chemical Identity
This compound is a complex diterpenoid belonging to the taxane family. Taxanes are a class of natural products that have been a significant source of anticancer agents.
| Property | Value |
| CAS Number | 259678-73-4 |
| Molecular Formula | C₃₉H₄₈O₁₃ |
| Molecular Weight | 724.79 g/mol |
Sourcing and Isolation
This compound has been isolated from the aerial parts of Taxus chinensis, a species of yew tree.[1] The genus Taxus is a well-known source of taxane diterpenoids, including the prominent anticancer drug, paclitaxel.[2]
General Experimental Protocol for Isolation of Taxanes from Taxus species:
-
Extraction: The dried and powdered aerial parts of Taxus chinensis are extracted with a solvent such as ethanol.
-
Partitioning: The crude ethanol extract is then typically partitioned between different immiscible solvents to separate compounds based on their polarity.
-
Chromatography: The resulting fractions are subjected to multiple rounds of column chromatography. This may include silica gel, Sephadex, and preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.
-
Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological Activity and Potential
While specific studies detailing the biological activity and mechanism of action of this compound are not extensively reported, research on other non-alkaloidal taxane diterpenes from Taxus chinensis provides valuable context.
Studies have shown that taxane diterpenes isolated from Taxus chinensis exhibit cytotoxic effects against various human cancer cell lines.[1] Notably, some of these compounds have demonstrated significant cytotoxicity even in cell lines that have developed resistance to paclitaxel, a widely used taxane-based chemotherapeutic.[1] This suggests that these compounds may have a different mechanism of action or can overcome resistance mechanisms that affect paclitaxel.
The general anticancer activity of many taxanes is attributed to their ability to stabilize microtubules, leading to cell cycle arrest and apoptosis. However, the equipotent activity of some non-alkaloidal taxanes against both paclitaxel-sensitive and resistant cell lines indicates a potentially different or additional mechanism at play.[1]
Signaling Pathways and Experimental Workflows
Due to the limited specific research on this compound, diagrams for its direct signaling pathways cannot be provided at this time. However, a general logical workflow for the investigation of a novel natural product like this compound is presented below.
Future Research Directions
The preliminary information available suggests that this compound, as a member of the taxane family from Taxus chinensis, warrants further investigation for its potential biological activities. Key areas for future research include:
-
Comprehensive Biological Screening: Evaluating the cytotoxic effects of purified this compound against a broad panel of cancer cell lines, including drug-resistant variants.
-
Mechanism of Action Studies: Investigating how this compound exerts its potential cytotoxic effects. This could involve cell cycle analysis, apoptosis assays, and studies on its interaction with microtubules.
-
Signaling Pathway Elucidation: Identifying the specific cellular signaling pathways modulated by this compound to understand its molecular targets.
-
In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models.
Conclusion
This compound is a structurally defined natural product with a clear chemical identity and origin. While direct and detailed biological data are currently scarce, its classification as a taxane diterpenoid from a medicinally important plant genus points towards a potential for cytotoxic and anticancer properties. This guide provides the foundational chemical information and a framework for future research to unlock the therapeutic potential of this compound. Further in-depth studies are essential to fully characterize its biological profile and potential as a lead compound in drug discovery.
References
A Comprehensive Review of Taxane Diterpenoids: From Core Chemistry to Clinical Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxane diterpenoids represent a class of natural products that have revolutionized cancer chemotherapy.[1] Originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, this family of compounds, most notably paclitaxel (Taxol®) and its semi-synthetic analogue docetaxel (Taxotere®), have become indispensable tools in the treatment of a wide array of solid tumors, including breast, ovarian, and lung cancers.[2][3] Their unique mechanism of action, targeting the fundamental cellular process of microtubule dynamics, sets them apart from other cytotoxic agents.[4] This technical guide provides an in-depth review of the chemistry, biosynthesis, pharmacology, and clinical applications of taxane diterpenoids, with a focus on quantitative data and detailed experimental methodologies to support further research and development in this critical area of oncology.
Core Chemistry and Structure-Activity Relationships
Taxanes are characterized by a complex diterpene core, known as the taxane skeleton.[1] The most prominent member, paclitaxel, possesses a unique oxetane ring and a C-13 ester side chain, both of which are crucial for its biological activity.[5] Structure-activity relationship (SAR) studies have been pivotal in the development of second-generation taxanes and in understanding the molecular interactions with their biological target, β-tubulin.
Key SAR findings indicate that:
-
The C-13 side chain is essential for activity.[5]
-
The configuration at C-2' and C-3' of the side chain significantly influences potency.[6]
-
Modifications at the C-7 and C-10 positions can modulate activity and solubility.[7]
-
The taxane ring itself is a critical scaffold for orienting the key functional groups.[5]
Docetaxel, for instance, differs from paclitaxel at the C-10 position and the C-3' nitrogen of the side chain, resulting in enhanced water solubility and, in some cases, greater potency.[8] Cabazitaxel, a newer generation taxane, was specifically designed to overcome resistance mediated by P-glycoprotein (P-gp) efflux pumps.[8]
Table 1: Cytotoxicity of Key Taxane Diterpenoids Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 (µM) | Reference |
| Paclitaxel | Various | 60 human cancer cell lines | Mean: 0.88 | [9] |
| Docetaxel | Not Specified | Not Specified | Not Specified | [8] |
| Cabazitaxel | Not Specified | Not Specified | Not Specified | [8] |
| Wallifoliol | Hepa 59 T/VGH | Human liver carcinoma | Significant | [10] |
| Wallifoliol | KB | Human oral epidermoid carcinoma | Significant | [10] |
| Tasumatrol E | A-498, NCI-H226, A549, PC-3 | Human tumor cells | Significant | [11] |
| Tasumatrol F | A-498, NCI-H226, A549, PC-3 | Human tumor cells | Significant | [11] |
Biosynthesis of Taxane Diterpenoids
The biosynthesis of paclitaxel is a complex process involving numerous enzymatic steps, starting from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP).[12] The pathway can be broadly divided into two major parts: the formation of the taxane core, baccatin III, and the subsequent attachment of the C-13 side chain.[12]
Key enzymatic steps in the biosynthesis include:
-
Cyclization: Geranylgeranyl diphosphate is cyclized to taxa-4(5),11(12)-diene, the first committed step in taxane biosynthesis.
-
Hydroxylation: A series of cytochrome P450 monooxygenases introduce hydroxyl groups at various positions on the taxane skeleton.[13]
-
Acylation: Acyltransferases attach acetyl and benzoyl groups to the hydroxylated intermediates.[13]
-
Side Chain Biosynthesis: The C-13 phenylisoserine side chain is synthesized via the phenylpropanoid pathway.[12]
-
Side Chain Attachment: The final step involves the esterification of baccatin III with the C-13 side chain.
The elucidation of this pathway has opened avenues for metabolic engineering and synthetic biology approaches to produce paclitaxel and related compounds in microbial or plant-based systems, offering a more sustainable alternative to extraction from yew trees.[13][14]
Caption: Simplified overview of the paclitaxel biosynthetic pathway.
Mechanism of Action: Microtubule Stabilization and Apoptosis Induction
The primary mechanism of action of taxane diterpenoids is their ability to bind to the β-subunit of tubulin, promoting the polymerization of tubulin into stable microtubules and inhibiting their depolymerization.[4][15] This disruption of normal microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death.[4]
Upon mitotic arrest, a cascade of signaling events is initiated, leading to apoptosis through various pathways:
-
Caspase Activation: Taxanes activate initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase, caspase-3.[4][16] Caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the morphological changes characteristic of apoptosis.[2]
-
Bcl-2 Family Proteins: Taxanes can induce the phosphorylation of the anti-apoptotic protein Bcl-2, thereby inactivating it and promoting apoptosis.[12]
-
Mitochondrial Pathway: Paclitaxel can induce the opening of the mitochondrial permeability transition pore, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy [mdpi.com]
- 4. A Comprehensive Review of Taxane Treatment in Breast Cancer: Clinical Perspectives and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between the structures of taxane derivatives and their microtubule polymerization activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationships between the structure of taxol analogues and their antimitotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and structure-activity relationships of novel taxane-based multidrug resistance reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The biosynthesis and diversity of taxanes: From pathway elucidation to engineering and synthetic biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Potential Biological Activity of 2-Deacetyltaxuspine X: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential biological activity of 2-Deacetyltaxuspine X, a taxane diterpenoid. Direct experimental data on this compound is limited in publicly available literature. Therefore, this document extrapolates its potential activity based on the known biological functions of its parent compound, taxuspine X, and structurally related synthetic analogues. The primary focus is on the potent inhibitory effects on P-glycoprotein (P-gp), a key mediator of multidrug resistance (MDR) in cancer cells. This guide furnishes available quantitative data, detailed experimental methodologies for assessing P-gp inhibition, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction
Taxanes are a class of diterpenoid compounds originally isolated from plants of the Taxus genus. While paclitaxel (Taxol®) and docetaxel (Taxotere®) are widely known for their potent anticancer activity through microtubule stabilization, a diverse array of other taxanes exhibit unique biological profiles. Taxuspine X and its derivatives have emerged as significant modulators of multidrug resistance (MDR), a major obstacle in cancer chemotherapy. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their efficacy. This guide centers on the potential of this compound as a P-gp inhibitor and MDR reversal agent, drawing inferences from studies on closely related compounds.
Quantitative Data on the Biological Activity of Taxuspine X Analogues
| Compound | Biological Activity | IC50 Value | Cell Line | Reference |
| Synthetic Taxuspine X Analogue (Compound 6) | P-glycoprotein (P-gp) Inhibition | 7.2 x 10-6 M | Murine T-lymphoma cells (L5178) transfected with the human MDR1 gene | [1][2][3][4] |
Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the P-gp activity.
Mechanism of Action: P-glycoprotein Inhibition
The primary mechanism of action for taxuspine X and its analogues is the inhibition of P-glycoprotein. P-gp is a transmembrane efflux pump that utilizes the energy from ATP hydrolysis to expel a wide range of substrates, including many anticancer drugs, from the cell's interior. By inhibiting P-gp, these compounds can restore the intracellular concentration of chemotherapeutic agents in resistant cancer cells, thereby resensitizing them to treatment.
Signaling Pathway of Multidrug Resistance and its Reversal
The following diagram illustrates the role of P-glycoprotein in multidrug resistance and how its inhibition by compounds like taxuspine X analogues can reverse this phenomenon.
Experimental Protocols
The following is a detailed protocol for a common in vitro assay used to determine the P-glycoprotein inhibitory activity of a compound, based on the Rhodamine 123 efflux assay.
P-glycoprotein Inhibition Assay using Rhodamine 123
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) for P-glycoprotein-mediated efflux.
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively transported out of the cells, resulting in low intracellular fluorescence. In the presence of a P-gp inhibitor, the efflux is blocked, leading to the accumulation of Rhodamine 123 and a corresponding increase in fluorescence intensity. The increase in fluorescence is proportional to the inhibitory activity of the test compound.[5][6][7]
Materials:
-
P-gp overexpressing cells (e.g., human breast cancer cell line MCF-7/ADR or transfected cell lines) and a parental control cell line with low P-gp expression.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Rhodamine 123 stock solution (in DMSO).
-
Test compound (this compound) stock solution (in DMSO).
-
Positive control inhibitor (e.g., Verapamil or Cyclosporin A).
-
96-well black, clear-bottom cell culture plates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound and the positive control in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM.
-
Incubation: Incubate the plate for 90 minutes at 37°C, protected from light.
-
Washing: Aspirate the medium containing the compounds and Rhodamine 123. Wash the cells three times with 200 µL of ice-cold PBS per well to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: After the final wash, add 100 µL of PBS to each well. Measure the intracellular fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of the treated wells to the vehicle control.
-
Plot the percentage of fluorescence increase against the logarithm of the test compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the P-gp inhibition assay.
References
- 1. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - figshare - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Proposed Total Synthesis of 2-Deacetyltaxuspine X: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, a formal total synthesis of 2-deacetyltaxuspine X has not been reported in the peer-reviewed literature. The following document presents a plausible and logical synthetic strategy based on well-established methodologies in taxane chemistry, most notably the "two-phase" synthesis approach. The experimental protocols provided are adapted from successful syntheses of other complex taxanes, such as Taxol, and should be considered as starting points for optimization.
Introduction
This compound is a member of the taxane family of diterpenoids, natural products that have garnered significant interest due to their potent biological activities. While Taxol (paclitaxel) is a cornerstone of cancer chemotherapy, other taxanes exhibit a diverse range of bioactivities. Taxuspine X and its analogues have been identified as potent inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells. The development of a synthetic route to this compound would provide access to this and related molecules for further biological evaluation and the development of novel therapeutics to overcome MDR.
This document outlines a proposed retrosynthetic analysis and a forward synthetic plan for the enantioselective total synthesis of this compound. The strategy is divided into a "cyclase phase" to construct the core taxane skeleton and an "oxidase phase" to install the requisite oxygenation pattern, followed by late-stage functionalization to complete the target molecule.
Retrosynthetic Analysis
The proposed retrosynthetic analysis for this compound is depicted below. The strategy hinges on disconnecting the C5 cinnamoyl ester and the late-stage deacetylation at C2. The core taxane ring system is envisioned to be assembled from simpler, achiral starting materials using a convergent approach, inspired by the Baran and Nicolaou syntheses of Taxol.
Caption: Retrosynthetic analysis of this compound.
Proposed Forward Synthesis: A Two-Phase Approach
The proposed forward synthesis is divided into three main stages:
-
Cyclase Phase: Construction of the tricyclic ABC taxane core.
-
Oxidase Phase: Installation of the oxygenation pattern, including the oxetane D-ring.
-
Late-Stage Functionalization: Selective deacetylation at C2 and esterification at C5.
Phase 1: Cyclase Phase - Synthesis of the ABC Tricyclic Core
The construction of the taxane core can be achieved through various established methods. The following workflow is adapted from the Baran group's synthesis of taxadiene, which is notable for its efficiency.
Caption: Workflow for the synthesis of the ABC tricyclic core.
Experimental Protocols (Adapted from Analogous Reactions):
1. Michael Addition to form Dienone:
-
Reaction: To a solution of a suitable vinylogous ester in THF at -78 °C is added a vinyl Grignard reagent dropwise. The reaction is stirred for 2 hours at -78 °C and then quenched with saturated aqueous NH4Cl. After extraction with EtOAc and purification by column chromatography, the dienone is obtained.
2. 1,6-Conjugate Addition:
-
Reaction: To a suspension of CuCN in THF at -78 °C is added an alkenyl lithium reagent. The resulting cuprate is then added to a solution of the dienone in THF at -78 °C. The reaction is stirred for 3 hours and quenched with a mixture of saturated aqueous NH4Cl and NH4OH. The product is isolated after extraction and chromatography.
3. Enantioselective Methylation and Acrolein Trapping:
-
Reaction: In a flask containing a chiral copper catalyst, the conjugate addition product is dissolved in an appropriate solvent (e.g., toluene). The solution is cooled to -40 °C, and MeMgBr is added dropwise. After stirring for 4 hours, acrolein is added, and the reaction is allowed to warm to room temperature overnight. The resulting dione is obtained after workup and oxidation (e.g., with DMP).
4. Intramolecular Diels-Alder Cycloaddition:
-
Reaction: The dione is dissolved in a high-boiling solvent such as toluene or xylene and heated to promote the intramolecular Diels-Alder reaction. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the tricyclic core is purified by recrystallization or column chromatography.
| Step | Key Transformation | Reagents and Conditions (Example) | Yield (%) |
| 1 | Michael Addition | VinylMgBr, THF, -78 °C | ~85 |
| 2 | 1,6-Conjugate Addition | Alkenyl-Li, CuCN, THF, -78 °C | ~80 |
| 3 | Asymmetric Methylation | MeMgBr, Chiral Cu Catalyst, Toluene, -40 °C | ~90 |
| 4 | Diels-Alder Cycloaddition | Toluene, 180 °C | ~75 |
Phase 2: Oxidase Phase and D-Ring Formation
This phase involves a series of selective oxidations to install the hydroxyl groups at C1, C7, C9, C10, and C13, as well as the formation of the oxetane D-ring. This is the most challenging part of the synthesis and requires careful choreography of protecting groups and oxidation reactions.
Caption: Generalized workflow for the oxidase phase.
Experimental Protocols (Adapted from Analogous Reactions):
1. Allylic Oxidation at C13:
-
Reaction: The tricyclic core is dissolved in a mixture of pyridine and CH2Cl2. To this solution, pyridinium chlorochromate (PCC) adsorbed on silica gel is added, and the mixture is stirred at room temperature until the starting material is consumed. The product is isolated by filtration and column chromatography.
2. Dihydroxylation at C9-C10:
-
Reaction: To a solution of the C13-oxidized intermediate in a mixture of acetone and water, N-methylmorpholine N-oxide (NMO) and a catalytic amount of OsO4 are added. The reaction is stirred at room temperature for 12-24 hours. The reaction is quenched with Na2SO3, and the diol is extracted and purified.
3. Oxetane D-Ring Formation:
-
Reaction: A common strategy involves the formation of a carbonate at C4 and C5, followed by intramolecular attack. For example, a diol intermediate is treated with phosgene or a phosgene equivalent to form a cyclic carbonate. Subsequent treatment with a base can induce the formation of the oxetane ring.
| Step | Key Transformation | Reagents and Conditions (Example) | Yield (%) |
| 5 | C13 Allylic Oxidation | PCC, Pyridine, CH2Cl2 | ~60-70 |
| 6 | C9, C10 Dihydroxylation | OsO4 (cat.), NMO, Acetone/H2O | ~80-90 |
| 7 | C1 Hydroxylation | Dioxirane or other C-H oxidizing agent | Variable |
| 8 | Oxetane Formation | 1. Phosgene, Pyridine 2. Base | ~50-60 |
Phase 3: Late-Stage Functionalization
1. Selective Deacetylation at C2:
-
Reaction: A taxane intermediate bearing an acetyl group at C2 is dissolved in THF. To this solution is added aqueous hydrogen peroxide, followed by a base such as LiOH or NaHCO3. The reaction is carefully monitored by HPLC or TLC to ensure selectivity. Upon completion, the reaction is quenched, and the C2-hydroxyl taxane is isolated.[1]
2. Esterification at C5 with Cinnamic Acid:
-
Reaction: To a solution of the C2-deacetylated taxane core in a suitable aprotic solvent (e.g., CH2Cl2 or DMF), cinnamoyl chloride and a non-nucleophilic base such as 2,6-lutidine or DMAP are added. Alternatively, a coupling agent like DCC or EDCI can be used with cinnamic acid. The reaction is stirred at room temperature until completion. The final product, this compound, is purified by preparative HPLC.
| Step | Key Transformation | Reagents and Conditions (Example) | Yield (%) |
| 9 | C2 Deacetylation | H2O2, LiOH, THF/H2O | ~70-80 |
| 10 | C5 Esterification | Cinnamoyl chloride, DMAP, CH2Cl2 | ~80-90 |
Signaling Pathway Context: P-glycoprotein Inhibition
This compound and related taxanes are of interest for their ability to inhibit the P-glycoprotein (P-gp) efflux pump. P-gp is an ATP-binding cassette (ABC) transporter that actively removes a wide range of xenobiotics, including many chemotherapeutic drugs, from cells. Its overexpression is a major mechanism of multidrug resistance (MDR) in cancer.
Caption: Mechanism of P-gp inhibition by this compound.
By inhibiting P-gp, this compound can restore the intracellular concentration of co-administered chemotherapy drugs, thereby re-sensitizing resistant cancer cells to treatment. This makes it a promising candidate for combination therapy in oncology.
Conclusion
The proposed total synthesis of this compound presents a challenging but feasible route to a biologically significant molecule. The strategy leverages powerful and well-precedented reactions in taxane chemistry. Successful completion of this synthesis would not only provide access to this potent P-gp inhibitor but also open avenues for the synthesis of novel analogues with improved therapeutic properties. The protocols and data presented herein serve as a comprehensive guide for researchers embarking on this synthetic endeavor.
References
Semi-synthesis of 2-Deacetyltaxuspine X Analogs: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the semi-synthesis of novel analogs of 2-deacetyltaxuspine X, a naturally occurring taxoid with potential as a precursor for new anticancer agents. The protocols outlined herein describe the targeted acylation of the C-2 hydroxyl group of this compound to generate a library of ester analogs. Furthermore, standardized methodologies for evaluating the in vitro cytotoxicity of these synthesized compounds against human cancer cell lines are presented. The aim is to facilitate the exploration of the structure-activity relationships (SAR) of this compound derivatives, thereby guiding the development of more potent and selective chemotherapeutic candidates.
Introduction
Taxanes represent a critical class of anticancer drugs, with paclitaxel and docetaxel being prominent examples used in the treatment of various solid tumors. Their mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The discovery of new taxoid scaffolds from natural sources, such as this compound isolated from Taxus species, offers a valuable opportunity to develop novel analogs with improved therapeutic profiles. The presence of a free hydroxyl group at the C-2 position in this compound provides a strategic site for chemical modification to explore its impact on biological activity. This document details the semi-synthetic derivatization of this natural product and the subsequent biological evaluation of the synthesized analogs.
Data Presentation
The following table summarizes representative quantitative data for a series of semi-synthesized this compound analogs. The analogs were generated by acylating the C-2 hydroxyl group with various acyl chlorides or anhydrides. The cytotoxic activity of each analog was evaluated against the human breast cancer cell line MCF-7 using a standard MTT assay.
Table 1: Semi-synthesis Yields and In Vitro Cytotoxicity of this compound Analogs against MCF-7 Cells.
| Compound | R Group at C-2 | Molecular Weight ( g/mol ) | Reaction Yield (%) | IC₅₀ (µM) |
| 1 | -H (this compound) | 712.78 | - | > 50 |
| 2a | -COCH₃ | 754.82 | 85 | 25.3 |
| 2b | -CO(CH₂)₂CH₃ | 796.90 | 78 | 15.8 |
| 2c | -CO(CH₂)₄CH₃ | 824.95 | 75 | 10.2 |
| 2d | -CO-Ph | 816.89 | 82 | 8.5 |
| 2e | -CO-CH₂-Ph | 830.92 | 79 | 12.1 |
| 2f | -CO-CH=CH-Ph | 842.93 | 72 | 5.7 |
Note: The data presented in this table are representative examples and are intended to illustrate the expected outcomes of the described protocols.
Experimental Protocols
Protocol 1: General Procedure for the Semi-synthesis of this compound Analogs (2a-f)
This protocol describes the acylation of the C-2 hydroxyl group of this compound.
Materials:
-
This compound
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Acyl chloride or anhydride (e.g., acetyl chloride, butyryl chloride, benzoyl chloride)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine at room temperature under a nitrogen atmosphere.
-
Add a catalytic amount of DMAP to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the corresponding acyl chloride or anhydride (1.5 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to afford the desired 2-O-acyl analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the procedure for evaluating the cytotoxic activity of the synthesized analogs against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized this compound analogs
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Prepare stock solutions of the synthesized analogs in DMSO.
-
Prepare serial dilutions of the compounds in the complete growth medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).
-
Incubate the plate for 48 hours at 37 °C and 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Diagram 1: Experimental Workflow for Semi-synthesis and Evaluation
Caption: Workflow for the semi-synthesis and cytotoxic evaluation of this compound analogs.
Diagram 2: Hypothetical Signaling Pathway Affected by Analogs
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound analogs.
Application Notes and Protocols for 2-Deacetyltaxuspine X In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxuspine X is a diterpenoid compound isolated from plant species of the Taxus genus, such as Taxus sumatrana and Taxus chinensis.[1][2] As a member of the taxane family, it is structurally related to potent anti-cancer agents like paclitaxel and docetaxel. Taxanes are renowned for their microtubule-stabilizing effects, which disrupt the normal dynamics of the cellular cytoskeleton. This interference with microtubule function leads to cell cycle arrest, primarily at the G2/M phase, and the subsequent induction of apoptosis, or programmed cell death.[3] These compounds have become a cornerstone in the treatment of various solid tumors, including breast, ovarian, and lung cancers.[3]
These application notes provide a comprehensive guide for the in vitro evaluation of this compound, outlining key cell-based assays to characterize its cytotoxic and apoptotic potential. The protocols detailed below are standard methods for assessing the efficacy of taxane-like compounds.[4]
Predicted Mechanism of Action
Based on its structural class, this compound is predicted to function as a microtubule-stabilizing agent. This mechanism involves the binding of the compound to the β-tubulin subunit of microtubules, which enhances their polymerization and prevents their depolymerization. The resulting stabilization of microtubules disrupts the dynamic instability required for the formation and function of the mitotic spindle during cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase and ultimately triggering the intrinsic apoptotic pathway.
Caption: Predicted mechanism of action for this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for taxane compounds across various cancer cell lines, as determined by in vitro cytotoxicity and apoptosis assays. This data serves as a benchmark for evaluating the potential efficacy of this compound.
Table 1: Cytotoxicity of Taxane Compounds in Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | Paclitaxel (nM) | Docetaxel (nM) |
| MCF-7 | Breast | 5 - 15 | 2 - 10 |
| MDA-MB-231 | Breast | 10 - 30 | 5 - 20 |
| A549 | Lung | 20 - 50 | 10 - 40 |
| HCT116 | Colon | 15 - 40 | 8 - 25 |
| OVCAR-3 | Ovarian | 8 - 25 | 4 - 15 |
Note: IC50 (half-maximal inhibitory concentration) values can vary based on experimental conditions such as incubation time and assay method.
Table 2: Apoptosis Induction by Taxane Compounds (48-hour treatment)
| Cell Line | Cancer Type | Paclitaxel (% Apoptotic Cells) | Docetaxel (% Apoptotic Cells) |
| MCF-7 | Breast | 40 - 60% | 50 - 70% |
| MDA-MB-231 | Breast | 35 - 55% | 45 - 65% |
| A549 | Lung | 30 - 50% | 40 - 60% |
| HCT116 | Colon | 25 - 45% | 35 - 55% |
| OVCAR-3 | Ovarian | 45 - 65% | 55 - 75% |
Note: Percentage of apoptotic cells (early and late apoptosis) is typically determined by Annexin V/Propidium Iodide staining followed by flow cytometry.
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.[4]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After allowing them to adhere overnight, treat the cells with this compound at various concentrations (including the IC50 value) and a vehicle control for a specified time (e.g., 24 or 48 hours).[4]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.[3][4]
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on DNA content.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound for a specified duration (e.g., 24 hours).[4]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[4]
-
Staining: Wash the fixed cells with PBS and then incubate them with a solution containing PI and RNase A in the dark.[4]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Caption: General workflow for apoptosis and cell cycle analysis.
References
Application Notes and Protocols for 2-Deacetyltaxuspine X in Microtubule Polymerization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxuspine X is a naturally occurring diterpenoid taxane isolated from various species of the yew tree (Taxus). Taxanes, as a class of compounds, are of significant interest in oncology and cell biology due to their unique mechanism of action as microtubule-stabilizing agents. Paclitaxel, the most well-known taxane, is a widely used chemotherapeutic agent. These compounds bind to the β-tubulin subunit within microtubules, promoting their assembly from tubulin dimers and inhibiting their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis.
This document provides detailed application notes and protocols for researchers interested in studying the effects of this compound on microtubule polymerization. While specific quantitative data for this compound is not extensively available in public literature, the provided protocols for well-established assays will enable researchers to characterize its activity and compare it to other taxane-site ligands.
Mechanism of Action: Microtubule Stabilization
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers and are essential components of the eukaryotic cytoskeleton. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for a variety of cellular processes, including cell division, intracellular transport, and maintenance of cell shape.
Taxanes bind to a pocket on the β-tubulin subunit, stabilizing the microtubule structure and preventing the dynamic instability necessary for its function.[1] This leads to the formation of abnormally stable and non-functional microtubule bundles, which disrupts the mitotic spindle, blocking cells in mitosis and leading to apoptotic cell death.
Data Presentation: Quantifying the Effect of this compound
Quantitative analysis is essential for characterizing the potency and efficacy of this compound as a microtubule-stabilizing agent. The following tables provide a template for organizing and presenting experimental data.
Table 1: In Vitro Tubulin Polymerization Activity of this compound
| Compound | EC50 (µM) for Polymerization | Max Polymerization Rate (OD/min) | Lag Time (min) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Paclitaxel (Positive Control) | [Literature or Experimental Value] | [Literature or Experimental Value] | [Literature or Experimental Value] |
| Vehicle Control (e.g., DMSO) | N/A | [Experimental Value] | [Experimental Value] |
EC50 for polymerization is the concentration of the compound that induces 50% of the maximal tubulin polymerization.
Table 2: Cellular Activity of this compound
| Compound | Cell Line | IC50 (nM) for Cytotoxicity | % of Cells in G2/M Phase (at IC50) | Microtubule Bundling Score (at IC50) |
| This compound | [e.g., HeLa, MCF-7] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Paclitaxel (Positive Control) | [e.g., HeLa, MCF-7] | [Literature or Experimental Value] | [Literature or Experimental Value] | [Literature or Experimental Value] |
| Vehicle Control (e.g., DMSO) | [e.g., HeLa, MCF-7] | N/A | [Experimental Value] | [Experimental Value] |
Microtubule bundling can be scored based on qualitative analysis of immunofluorescence images (e.g., 0 = no bundling, 4 = severe bundling).
Experimental Protocols
The following are detailed protocols for key experiments to assess the microtubule-stabilizing activity of this compound.
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity Measurement)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring the increase in turbidity (light scattering) of the solution.
Materials:
-
Lyophilized porcine or bovine brain tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control) stock solution (in DMSO)
-
DMSO (vehicle control)
-
96-well clear bottom plates
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice.
-
Prepare serial dilutions of this compound and paclitaxel in DMSO.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate at 37°C, add 5 µL of the test compound dilutions or controls to the appropriate wells.
-
To initiate the reaction, add 45 µL of the cold tubulin solution to each well. The final tubulin concentration will be approximately 2.7 mg/mL.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD340) as a function of time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) and the lag time for each concentration.
-
Plot the Vmax against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Cellular Microtubule Immunofluorescence Assay
This imaging-based assay qualitatively and quantitatively assesses the effect of a compound on the microtubule network within intact cells.
Materials:
-
Adherent cell line (e.g., HeLa, A549, MCF-7)
-
Cell culture medium and supplements
-
Glass coverslips
-
Multi-well plates
-
This compound
-
Paclitaxel
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin or anti-β-tubulin antibody
-
Secondary antibody: fluorescently labeled anti-mouse or anti-rabbit IgG
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips in a multi-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, paclitaxel, or vehicle control for a predetermined time (e.g., 4, 8, or 24 hours).
-
-
Immunostaining:
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
-
Analyze the images for changes in microtubule organization, such as the formation of microtubule bundles and asters, compared to controls. Image analysis software can be used to quantify microtubule density and bundling.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Experimental workflow for microtubule polymerization studies.
Caption: Hypothesized signaling pathway for this compound.
Caption: Logical relationship of this compound's mechanism.
References
Protocol for the Dissolution and Experimental Use of 2-Deacetyltaxuspine X
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the dissolution and experimental application of 2-Deacetyltaxuspine X, a diterpenoid compound isolated from plants of the Taxus genus. Due to its lipophilic nature, this compound exhibits poor aqueous solubility, necessitating specific protocols for its preparation for both in vitro and in vivo studies.
Physicochemical Properties and Storage
This compound is a member of the taxane family, known for their complex molecular structures and limited water solubility. Proper storage is crucial to maintain the integrity of the compound.
Storage Conditions: Store the powdered form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation.[1][2] The compound is stable at room temperature for short periods, as would be experienced during shipping.[1][2]
Data Presentation: Solubility Profile
Quantitative solubility data for this compound is not widely available in the literature. However, based on information for similar taxane compounds and supplier data, a qualitative and estimated solubility profile is provided below. It is strongly recommended to perform small-scale solubility tests before preparing large batches.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | May dissolve; likely ≥ 2.5 mg/mL | DMSO is a common solvent for preparing stock solutions of taxanes for in vitro assays.[1][2] For some poorly soluble compounds, concentrations of up to 100 mg/mL in DMSO can be achieved.[3] |
| Ethanol | Likely soluble, but potentially at a lower concentration than DMSO | Ethanol is sometimes used as a co-solvent.[1][2] For other taxanes, solubility in ethanol is lower than in DMSO. |
| Methanol | Likely soluble | Similar to ethanol, methanol can be used as a solvent, but its suitability and the achievable concentration for this compound require experimental verification. For some organic molecules, solubility in methanol is higher than in ethanol.[4] |
| Water | Poorly soluble | Taxanes are known for their very limited aqueous solubility.[5] |
| Phosphate-Buffered Saline (PBS) | Poorly soluble | Direct dissolution in aqueous buffers is not recommended. Dilution of a DMSO stock solution into PBS is the standard method, but care must be taken to avoid precipitation. |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Use
The most common method for preparing taxanes for cell-based assays involves creating a concentrated stock solution in 100% DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or a specific mg/mL).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution but should be done with caution to avoid degradation.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage or -20°C for shorter periods.[1][2]
Workflow for Preparing a Working Solution for In Vitro Assays:
Preparation of Formulations for In Vivo Administration
For animal studies, this compound must be formulated in a vehicle that is both non-toxic and capable of keeping the compound in solution or suspension. Below are common formulations used for poorly water-soluble compounds, including taxanes.[1][2] It is crucial to perform a small-scale formulation test to ensure the compound's stability and solubility in the chosen vehicle before administering it to animals.
Formulation 1: DMSO, Tween 80, and Saline
-
Composition: 10% DMSO, 5% Tween 80, 85% Saline (0.9% NaCl)
-
Protocol:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Add Tween 80 to the DMSO solution and mix thoroughly.
-
Slowly add the saline to the DMSO/Tween 80 mixture while vortexing to form a clear solution or a stable suspension.
-
Formulation 2: DMSO, PEG300, Tween 80, and Saline
-
Composition: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline (0.9% NaCl)
-
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
To the required volume of the DMSO stock, add PEG300 and mix until clear.
-
Add Tween 80 and mix.
-
Finally, add the saline and mix thoroughly.
-
Formulation 3: DMSO and Corn Oil
-
Composition: 10% DMSO, 90% Corn Oil
-
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Add the required volume of the DMSO stock solution to the corn oil.
-
Mix thoroughly to obtain a clear solution or a uniform suspension.
-
Example Calculation for In Vivo Dosing: To prepare a 1 mL working solution of 2.5 mg/mL using Formulation 3:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add it to 900 µL of corn oil.
-
Mix well before administration.[1]
Proposed Mechanism of Action and Signaling Pathway
While the specific signaling pathways affected by this compound are not well-documented, taxanes are broadly known as microtubule-stabilizing agents.[6][7] This action disrupts the dynamic instability of microtubules, which is essential for mitotic spindle formation and chromosome segregation during cell division. This disruption leads to a blockage of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[6][7]
Some studies on extracts from Taxus species containing various taxane derivatives have suggested the involvement of the NF-κB and JAK/STAT3 signaling pathways in their anti-inflammatory and anti-cancer effects.[1] It is plausible that this compound may also modulate these pathways.
Example Experimental Applications
In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound working solution in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Replace the existing medium with the medium containing the different concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.[8][9][10]
-
Tumor Growth and Grouping: Monitor tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11]
-
Treatment Administration: Prepare the this compound formulation as described above. Administer the compound to the treatment group via the desired route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule (e.g., daily or every other day). Administer the vehicle alone to the control group.
-
Monitoring: Monitor tumor volume and body weight of the mice regularly throughout the study.[11][12]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Disclaimer: The provided protocols and data are intended as a guide. Researchers should optimize these protocols for their specific experimental setup and cell lines. It is essential to consult relevant literature and safety data sheets before handling this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | Terpenoids | 259678-73-4 | Invivochem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Multifunctional Drug Combination Shows Highly Potent Therapeutic Efficacy against Human Cancer Xenografts in Athymic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Mechanism of Action Studies of 2-Deacetyltaxuspine X and Related Taxoids
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific mechanism of action studies for a compound precisely named "2-deacetyltaxuspine X" are not publicly available. The following information is based on the well-established mechanisms of the taxane class of compounds and published data on closely related taxuspine derivatives. Taxanes are renowned for their role as microtubule stabilizers, leading to mitotic arrest and apoptosis in cancer cells. However, some taxuspine derivatives have also been noted for their potential to reverse multidrug resistance, a distinct but critical activity in oncology research. These application notes and protocols are provided as a general guide for investigating the mechanism of action of novel taxoid compounds.
Introduction to Taxoids and Their Mechanisms of Action
Taxoids are a class of diterpene compounds originally derived from yew trees (Taxus species). The most prominent members, paclitaxel and docetaxel, are staples in chemotherapy regimens for a variety of cancers.[1] Their primary mechanism of action involves binding to β-tubulin, which stabilizes microtubules and prevents their depolymerization.[2][3] This disruption of microtubule dynamics is crucial for the formation of the mitotic spindle during cell division, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[1][4]
Interestingly, some taxoid derivatives, such as taxuspine X, have demonstrated potent activity in reversing P-glycoprotein (P-gp) mediated multidrug resistance (MDR).[5] This suggests that not all taxoids share the same primary mechanism of action and highlights the importance of comprehensive experimental evaluation for new derivatives.
Quantitative Biological Activity of Representative Taxanes
The following table summarizes the cytotoxic activity of common taxanes against various cancer cell lines. This data is provided for comparative purposes when evaluating a new compound like this compound.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| Paclitaxel | A549 (Lung) | MTT Assay | 4 | [6] |
| Paclitaxel | HeLa (Cervical) | MTT Assay | 2 | [6] |
| Docetaxel | MCF7 (Breast) | Sulforhodamine B | 2.5 ± 0.5 | [2] |
| Cabazitaxel | MCF7 (Breast) | Sulforhodamine B | 0.4 ± 0.1 | [2] |
| Depsipeptide | PC-3 (Prostate) | Not Specified | 1.10 ng/ml (IC50) | [7] |
Experimental Protocols
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: Microtubule polymerization scatters light, and the increase in absorbance at 340 nm is proportional to the mass of the microtubule polymer. Stabilizing agents like paclitaxel will enhance the rate and extent of polymerization.[8]
Materials:
-
Lyophilized porcine brain tubulin (>97% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
Paclitaxel (positive control)
-
Nocodazole (negative control, depolymerizing agent)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well, half-area microplates
Protocol:
-
Prepare a 2 mg/mL solution of tubulin in ice-cold General Tubulin Buffer.
-
In a 96-well plate on ice, add the components in the following order:
-
General Tubulin Buffer
-
Test compound at various concentrations (or controls)
-
Tubulin solution
-
GTP solution (to initiate polymerization)
-
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. An increase in the rate and maximal absorbance compared to the vehicle control indicates microtubule stabilization.[9]
This method quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of G2/M arrest.
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase and will therefore exhibit twice the fluorescence intensity when analyzed by flow cytometry.[10][11]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compound and vehicle control
-
Phosphate-buffered saline (PBS)
-
70% ethanol, ice-cold
-
PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[12]
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[12]
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[10]
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (e.g., FITC), can then bind to the cell surface. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Protocol:
-
Seed and treat cells as described for the cell cycle analysis.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.[13]
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizations
Caption: Taxane-induced microtubule stabilization leading to cell cycle arrest and apoptosis.
Caption: Workflow for investigating the mechanism of action of a potential microtubule stabilizer.
References
- 1. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Taxane Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of Taxane Treatment in Breast Cancer: Clinical Perspectives and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamopen.com [benthamopen.com]
- 7. researchgate.net [researchgate.net]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Cetrorelix promotes cell apoptosis via the PI3K–AKT–FOXO1 pathway in epithelial ovarian cancer [frontiersin.org]
Application Notes & Protocols: Quantitative Analysis of 2-Deacetyltaxuspine X using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Deacetyltaxuspine X is a complex diterpenoid belonging to the taxane family, a class of compounds renowned for its prominent members like the anticancer drug Paclitaxel (Taxol®). These compounds are primarily isolated from various species of the yew tree (Taxus). The intricate structure and potential biological activity of minor taxanes such as this compound necessitate the development of sensitive and specific analytical methods for their accurate quantification in complex matrices like plant extracts and biological fluids. This document provides a detailed protocol for the development of a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound.
1. Analytical Method Development
The quantification of this compound can be effectively achieved using a UPLC-MS/MS system, which offers high sensitivity, selectivity, and speed. The following sections detail the protocol for sample preparation, chromatographic separation, and mass spectrometric detection.
1.1. Sample Preparation from Taxus Plant Material
A multi-step process involving extraction and clean-up is essential to isolate this compound from the complex matrix of Taxus needles or bark.
Protocol 1: Extraction and Solid-Phase Extraction (SPE) Clean-up
-
Homogenization: Air-dry the Taxus plant material (e.g., needles) at room temperature and grind it into a fine powder using a laboratory mill.
-
Solvent Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
-
Add 20 mL of methanol/acetonitrile (1:1, v/v).
-
Vortex for 1 minute, followed by ultrasonication for 30 minutes in a water bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Solid-Phase Extraction (SPE) for Clean-up:
-
Reconstitute the dried extract in 5 mL of 10% methanol in water.
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Elute the target analyte with 10 mL of 80% methanol in water.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.
-
1.2. UPLC-MS/MS Quantification
Protocol 2: UPLC-MS/MS Parameters
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.3 70 30 2.0 0.3 40 60 5.0 0.3 10 90 7.0 0.3 10 90 7.1 0.3 70 30 | 10.0 | 0.3 | 70 | 30 |
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The molecular formula for this compound is C39H48O13, with a monoisotopic mass of approximately 724.31 g/mol . The protonated molecule [M+H]+ would be at m/z 725.3. Plausible fragmentation could involve the loss of acetic acid (60 Da) or water (18 Da).
-
Note: The following MRM transitions are proposed based on the structure and may require optimization.
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV) This compound (Quantifier) 725.3 665.3 (loss of AcOH) 0.1 40 25 This compound (Qualifier) 725.3 527.3 (further fragmentation) 0.1 40 35 | Internal Standard (e.g., Paclitaxel) | 854.4 | 286.1 | 0.1 | 50 | 30 |
-
-
2. Data Presentation
The following tables represent typical data obtained during the validation and application of this analytical method.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (RSD%) | |
| - Intra-day | < 5% |
| - Inter-day | < 8% |
| Accuracy (% Recovery) | 92% - 108% |
| Matrix Effect | < 15% |
| Extraction Recovery | > 85% |
Table 2: Quantification of this compound in Taxus Species Extracts
| Sample ID | Plant Species | Plant Part | Concentration (µg/g dry weight) ± SD |
| TX-01 | Taxus cuspidata | Needles | 15.4 ± 1.2 |
| TX-02 | Taxus baccata | Needles | 8.9 ± 0.7 |
| TX-03 | Taxus brevifolia | Bark | 5.2 ± 0.5 |
| TX-04 | Taxus chinensis | Needles | 12.1 ± 1.0 |
3. Visualizations
3.1. Experimental Workflow
The overall workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for this compound quantification.
3.2. Simplified Taxane Biosynthesis Pathway
This compound is a product of the complex taxane biosynthesis pathway in yew trees. A simplified overview of this pathway is shown below.
2-Deacetyltaxuspine X as a Molecular Probe: A Framework for Investigation
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific data on the application of 2-deacetyltaxuspine X as a molecular probe. This document, therefore, provides a generalized framework and a series of recommended protocols for researchers interested in investigating its potential. The application notes and experimental procedures outlined below are intended as a guide for the systematic evaluation of this compound's biological activity and its utility as a research tool.
Application Notes
Introduction:
This compound is a diterpenoid natural product isolated from various species of the yew tree (Taxus). While the biological activities of many taxane-class compounds, such as paclitaxel, are well-documented, this compound remains a largely uncharacterized molecule. Its unique chemical structure suggests potential for novel biological interactions, making it a candidate for development as a molecular probe. A molecular probe is a molecule used to study the properties of other molecules or structures. The successful development of this compound as a molecular probe requires a thorough characterization of its biological effects, cellular targets, and mechanism of action.
Potential Applications:
Based on the known activities of other taxanes, potential applications for this compound as a molecular probe could include:
-
Investigating Microtubule Dynamics: As a taxane derivative, it may interact with tubulin and affect microtubule polymerization or depolymerization. This could be harnessed to study the role of the microtubule cytoskeleton in various cellular processes.
-
Identifying Novel Cellular Targets: If its mechanism of action differs from other taxanes, it could be used to identify new protein or pathway targets involved in cell division, motility, or other fundamental processes.
-
High-Throughput Screening: A labeled version of this compound could be developed for use in high-throughput screening assays to identify other small molecules that bind to the same target.
-
Probing Drug Resistance Mechanisms: It could be used to investigate mechanisms of resistance to other taxane-based chemotherapeutics.
Proposed Experimental Workflow for Characterization
The following diagram outlines a suggested workflow for the initial characterization of this compound.
Caption: A proposed experimental workflow for the characterization and development of this compound as a molecular probe.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on a panel of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
-
Materials:
-
This compound stock solution (in DMSO)
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
-
2. In Vitro Microtubule Polymerization Assay
-
Objective: To assess the effect of this compound on the polymerization of purified tubulin.
-
Materials:
-
Tubulin (>99% pure)
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Paclitaxel (positive control)
-
Colchicine (negative control)
-
This compound
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
-
Procedure:
-
Resuspend purified tubulin in ice-cold general tubulin buffer.
-
On ice, add GTP to a final concentration of 1 mM.
-
Add this compound at various concentrations to the tubulin solution. Include positive and negative controls.
-
Transfer the samples to a pre-warmed 37°C cuvette in the spectrophotometer.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.
-
Plot absorbance versus time to visualize the polymerization kinetics.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HeLa | Cervical Cancer | Data to be determined | Data to be determined |
| MCF-7 | Breast Cancer | Data to be determined | Data to be determined |
| A549 | Lung Cancer | Data to be determined | Data to be determined |
| Additional Cell Lines | ... | ... | ... |
Table 2: Effect of this compound on Microtubule Polymerization
| Compound | Concentration (µM) | Maximum Polymerization (OD340) | Polymerization Rate (mOD/min) |
| Vehicle Control | - | Data to be determined | Data to be determined |
| Paclitaxel | 10 | Data to be determined | Data to be determined |
| Colchicine | 10 | Data to be determined | Data to be determined |
| This compound | 1 | Data to be determined | Data to be determined |
| This compound | 10 | Data to be determined | Data to be determined |
| This compound | 100 | Data to be determined | Data to be determined |
Signaling Pathway Analysis
Should this compound demonstrate significant biological activity, further investigation into its effects on cellular signaling pathways would be warranted. A generalized diagram for a hypothetical signaling pathway affected by a microtubule-stabilizing agent is presented below.
Caption: A hypothetical signaling cascade initiated by a microtubule-stabilizing agent, leading to apoptosis.
While this compound is currently an understudied natural product, its taxane backbone suggests it may possess interesting biological activities. The experimental framework, protocols, and data presentation templates provided here offer a roadmap for researchers to systematically investigate its potential as a novel molecular probe. Thorough characterization is the first critical step toward unlocking its utility in cell biology research and drug discovery.
Application of 2-Deacetyltaxuspine X in Drug Discovery: A Focus on Overcoming Multidrug Resistance
Introduction
2-Deacetyltaxuspine X belongs to the taxane family of diterpenoids, natural products isolated from plants of the Taxus genus. While taxanes like Paclitaxel and Docetaxel are renowned for their potent anticancer activity through microtubule stabilization, a subset of taxoids, including taxuspine derivatives, exhibit a distinct and equally valuable pharmacological profile. These compounds often lack direct cytotoxicity but are potent modulators of multidrug resistance (MDR) in cancer cells. This application note details the potential use of this compound in drug discovery, primarily as a P-glycoprotein (P-gp) inhibitor to reverse MDR, a significant challenge in cancer chemotherapy.
While specific data on this compound is limited in publicly available research, its activity can be inferred from studies on its parent compound, Taxuspine X, and other synthetic analogs. Taxuspine X, isolated from the Japanese yew Taxus cuspidata, has been identified as a potent MDR reversing agent.[1] The primary mechanism of MDR in many cancers is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1]
Mechanism of Action: P-glycoprotein Inhibition
Taxuspine derivatives, and by extension this compound, are believed to function as P-gp inhibitors. They bind to the transporter, likely at a site distinct from the drug-binding site, and allosterically inhibit its efflux function. This leads to an increased intracellular accumulation of co-administered anticancer drugs in resistant cancer cells, restoring their cytotoxic effects. Several natural and semisynthetic taxoids that are devoid of cytotoxic activity and tubulin affinity have been shown to be powerful inhibitors of P-gp activity.[1]
The development of MDR is a major obstacle to successful chemotherapy.[1] P-gp is a key ABC transporter responsible for the efflux of numerous anticancer drugs.[1] Taxuspine X has demonstrated the ability to increase the accumulation of vincristine in MDR cell lines.[1]
Potential Applications in Drug Discovery
The primary application of this compound in drug discovery is as an adjuvant in combination chemotherapy to overcome MDR. Specific areas of investigation include:
-
Reversal of P-gp Mediated MDR: The principal application is to sensitize drug-resistant cancer cells to conventional chemotherapeutic agents.
-
Combination Therapy: Investigating the synergistic effects of this compound with a broad spectrum of P-gp substrate drugs (e.g., taxanes, vinca alkaloids, anthracyclines).
-
Structure-Activity Relationship (SAR) Studies: Utilizing this compound as a scaffold for the synthesis of novel, more potent, and selective P-gp inhibitors with improved pharmacokinetic properties. The synthesis of simplified taxuspine analogs has been a strategy to improve biological properties and reduce the complexity and cost associated with total synthesis of the natural product.[1]
Data Presentation
While specific quantitative data for this compound is not available, the following table summarizes the activity of a structurally related, simplified synthetic taxane analog designed based on the Taxuspine X scaffold.
| Compound | Description | Assay | Target | IC50 | Reference |
| Synthetic Taxane Analog (Compound 6) | Simplified, non-natural taxane related to Taxuspine X | P-glycoprotein (P-gp) Inhibition | P-gp | 7.2 x 10⁻⁶ M | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the P-gp inhibitory activity of this compound.
Protocol 1: In Vitro P-glycoprotein (P-gp) Inhibition Assay (Calcein-AM Efflux Assay)
Objective: To determine the concentration-dependent P-gp inhibitory activity of this compound by measuring the intracellular accumulation of a fluorescent P-gp substrate, calcein.
Materials:
-
P-gp overexpressing cancer cell line (e.g., NCI/ADR-RES, KB-V1) and the corresponding parental sensitive cell line (e.g., OVCAR-8, KB-3-1).
-
This compound (dissolved in DMSO).
-
Verapamil or other known P-gp inhibitor (positive control).
-
Calcein-AM (acetoxymethyl ester).
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS).
-
Phosphate Buffered Saline (PBS).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (Verapamil) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 1 hour.
-
Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.25 µM.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Washing: Remove the medium and wash the cells twice with ice-cold PBS to stop the efflux.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence of calcein using a microplate reader (Excitation: 485 nm, Emission: 530 nm).
-
Data Analysis: Calculate the percentage of calcein accumulation relative to the positive control. Plot the percentage of inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Chemosensitization Assay (MTT or CellTiter-Glo® Assay)
Objective: To evaluate the ability of this compound to sensitize P-gp-overexpressing cancer cells to a cytotoxic P-gp substrate drug.
Materials:
-
P-gp overexpressing cancer cell line and its parental counterpart.
-
This compound.
-
A P-gp substrate chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin, Vincristine).
-
Cell culture medium.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
96-well clear microplates.
-
Microplate reader (for absorbance or luminescence).
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates as described in Protocol 1.
-
Combination Treatment: Treat the cells with serial dilutions of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Follow the manufacturer's protocol to measure the luminescence, which is proportional to the amount of ATP and thus cell viability.
-
-
Data Analysis: Determine the IC₅₀ of the chemotherapeutic agent in the presence and absence of this compound. The fold-reversal (FR) value can be calculated as: FR = IC₅₀ (chemotherapeutic alone) / IC₅₀ (chemotherapeutic + this compound).
Visualizations
Caption: Mechanism of P-gp mediated multidrug resistance and its reversal by this compound.
References
Troubleshooting & Optimization
Technical Support Center: 2-Deacetyltaxuspine X Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Deacetyltaxuspine X extraction from Taxus species.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of this compound?
A1: The most critical factors include the choice of Taxus species and plant part (needles, bark, etc.), the pre-processing of the plant material (fresh vs. dried), the extraction solvent system, and the extraction method itself (e.g., maceration, ultrasound-assisted extraction). The stability of the target compound throughout the process is also paramount.
Q2: Which solvent system is recommended for the initial extraction of this compound?
A2: A mixture of ethanol and water is often preferred for taxane extraction. Specifically, a 70% ethanol in water solution is recommended as it effectively extracts taxanes while minimizing the co-extraction of lipid components and chlorophyll that can interfere with subsequent purification steps. Using ethanol concentrations above 80% may increase the extraction of undesirable lipids.
Q3: Is it better to use fresh or dried Taxus plant material?
A3: While dried material can be used, fresh plant material is often preferred to reduce costs associated with drying and to avoid potential degradation of taxanes during the drying process. If using dried material, it should be thoroughly ground to increase the surface area for extraction.
Q4: How can I remove pigments and other impurities from my crude extract?
A4: A decolorization step using activated charcoal is highly recommended. This can be performed on the initial solvent extract to remove pigments that interfere with chromatographic separation. Additionally, a liquid-liquid extraction with a non-polar solvent like hexane can help remove lipids before proceeding to chromatography.
Q5: What type of chromatography is best suited for purifying this compound?
A5: A multi-step chromatographic approach is typically necessary. Normal-phase chromatography on silica gel is a common initial step to separate the complex mixture of taxanes. This can be followed by reverse-phase high-performance liquid chromatography (RP-HPLC) for final purification to achieve high purity of this compound.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound in Crude Extract | - Inefficient cell wall disruption.- Inappropriate solvent-to-solid ratio.- Insufficient extraction time or temperature. | - If using dried material, ensure it is finely powdered.- Consider enzymatic pre-treatment with cellulase to break down cell walls.[2]- Optimize the solvent-to-solid ratio; a higher ratio can improve dissolution.[3]- Increase extraction time or temperature, but monitor for potential degradation of the target compound. |
| Presence of Chlorophyll and Lipids in Extract | - Use of a highly non-polar solvent or high concentration of ethanol. | - Use a more polar solvent system, such as 70% ethanol in water.- Perform a preliminary wash of the plant material with a non-polar solvent like hexane to remove lipids.- Include a decolorization step with activated charcoal in the protocol. |
| Poor Separation During Chromatography | - Co-elution with other taxanes of similar polarity.- Overloading of the chromatography column.- Inappropriate mobile phase composition. | - Optimize the gradient and solvent system for your HPLC. For taxanes, a gradient of acetonitrile and water is commonly used for reverse-phase HPLC.[1]- Reduce the sample load on the column.- Consider using a different stationary phase or a multi-step chromatographic purification. |
| Degradation of this compound | - Exposure to high temperatures for extended periods.- Inappropriate pH of the extraction or purification buffers. | - Use moderate temperatures during extraction and solvent evaporation.- Work with fresh solvents and store extracts at low temperatures when not in use.- Buffer the mobile phase for HPLC if pH sensitivity is suspected. |
Data on Extraction Methods
The choice of extraction method significantly impacts the yield and purity of the target compound. Below is a summary of common techniques and their general performance.
| Extraction Method | Principle | Advantages | Disadvantages | Typical Yield Range (Total Taxanes) |
| Maceration | Soaking plant material in a solvent over time. | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, may have lower efficiency. | Varies widely based on solvent and duration. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | More efficient than maceration, requires less solvent. | Can expose compounds to high temperatures for long periods. | Generally higher than maceration. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls. | Faster, more efficient, can be done at lower temperatures.[2] | Requires specialized equipment. | Can increase yield by 13-42% compared to conventional methods.[2] |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material. | Very fast, highly efficient, less solvent required. | Potential for localized overheating and degradation. | Can provide higher yields than UAE in some cases.[2] |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the solvent. | Highly selective, solvent is easily removed, environmentally friendly. | High initial equipment cost, may require a co-solvent for polar compounds. | Can be highly efficient and selective for taxanes. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound
This protocol is designed for the initial extraction of a crude mixture of taxanes from Taxus needles.
-
Preparation of Plant Material:
-
Dry fresh Taxus needles at 40°C to a constant weight.
-
Grind the dried needles into a fine powder.
-
-
Ultrasonic Extraction:
-
Mix the powdered needles with an 83.5% ethanol-water solution at a liquid-to-solid ratio of 20.88:1 (mL/g).[2]
-
Place the mixture in an ultrasonic bath.
-
Perform the extraction with an ultrasound power of 140 W for approximately 48 minutes.[2]
-
After extraction, filter the mixture to separate the extract from the solid plant material.
-
-
Solvent Removal:
-
Concentrate the filtered extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Decolorization and Lipid Removal:
-
Redissolve the concentrated extract in a 70% ethanol solution.
-
Add activated charcoal (approximately 5-10% of the initial dry weight of the plant material) and stir for 30-60 minutes.
-
Filter out the charcoal.
-
Perform a liquid-liquid extraction of the decolorized extract with an equal volume of n-hexane to remove lipids. Discard the hexane layer.
-
Protocol 2: Preparative HPLC Purification of this compound
This protocol is a model for the final purification of this compound, based on successful methods for purifying other taxanes like 10-deacetyltaxol and paclitaxel.[1]
-
Sample Preparation:
-
Dissolve the crude, decolorized extract from Protocol 1 in the initial mobile phase to a concentration of approximately 20 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Preparative HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm).
-
Mobile Phase A: Purified Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient starting from a composition that allows for the binding of all taxanes, gradually increasing the percentage of acetonitrile to elute compounds based on their polarity. A typical starting point could be 40-50% acetonitrile.
-
Flow Rate: 10 mL/min.[1]
-
Injection Volume: 0.5 mL.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 227 nm.[1]
-
-
Fraction Collection:
-
Collect fractions based on the chromatogram peaks. This compound is expected to elute with other taxanes, and its specific retention time will need to be determined using an analytical standard.
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical HPLC to determine the purity of this compound.
-
Pool the high-purity fractions and remove the solvent under reduced pressure.
-
Visualizations
References
Technical Support Center: Synthesis of 2-Deacetyltaxuspine X and Related Taxanes
Welcome to the Technical Support Center for the synthesis of 2-Deacetyltaxuspine X and other complex taxane diterpenes. This resource is designed for researchers, scientists, and drug development professionals engaged in the challenging synthesis of these intricate molecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the total synthesis of this compound so challenging?
A1: The total synthesis of this compound, like other taxanes, presents a formidable challenge due to several inherent structural features:
-
High Degree of Oxygenation: The molecule is adorned with numerous hydroxyl and ester functional groups, requiring a complex and lengthy protecting group strategy.
-
Stereochemical Complexity: The taxane core contains multiple stereocenters, and controlling the stereochemistry at each step is a significant hurdle.
-
Strained 8-Membered B-Ring: The construction of the central eight-membered ring is synthetically difficult and often proceeds with low yields.
-
Late-Stage Functionalization: Introducing oxygen functionality at specific, unactivated C-H bonds on the complex carbon skeleton in the later stages of the synthesis is a major obstacle. As the molecule's complexity increases, achieving high selectivity for these transformations becomes progressively more difficult.[1][2]
-
Lack of an Activating Group at C2: The absence of an acetyl group at the C2 position in this compound means the C2-hydroxyl group is free. The stereochemistry and reactivity of this specific hydroxyl group can significantly influence the outcome of reactions at other positions, such as the crucial C1 oxidation.[1]
Q2: What is the "two-phase" synthesis strategy, and how does it apply here?
A2: The "two-phase" synthesis strategy, notably applied to the synthesis of Taxol, divides the synthetic effort into two distinct phases:
-
Cyclase Phase: This phase focuses on the construction of the fundamental carbon skeleton of the taxane, often a minimally oxidized intermediate.[3][4]
-
Oxidase Phase: This phase involves the sequential and selective installation of oxygen functional groups onto the pre-formed core. This approach mimics the biosynthetic pathway of taxanes.[1][3][4]
For a molecule like this compound, this strategy would involve first building the 6-8-6 tricyclic core and then systematically introducing the required hydroxyl and ester groups. The primary challenge lies in the "oxidase phase," where achieving site-selectivity is paramount.[1]
Troubleshooting Guides
Protecting Group Strategy for Polyhydroxylated Intermediates
The high density of hydroxyl groups in taxane intermediates necessitates a robust and orthogonal protecting group strategy to differentiate between the various reactive sites.
Q: I am observing non-selective protection/deprotection of the hydroxyl groups, particularly at C2, C7, and C10. What strategies can I employ?
A: Non-selective reactions are a common issue. Here are some troubleshooting steps and alternative strategies:
-
Orthogonal Protecting Groups: Employ a set of protecting groups that can be removed under different, specific conditions. This allows for the selective deprotection of one hydroxyl group in the presence of others.
-
Steric Hindrance: Utilize bulky protecting groups (e.g., TBDPS) for more sterically accessible hydroxyls to direct subsequent reactions to less hindered sites.
-
Electronic Effects: The electronic nature of the protecting group can influence the reactivity of nearby functional groups.
-
C2-Hydroxyl Reactivity: The C2α-hydroxyl group can be sterically or electronically detrimental to reactions at other positions, such as C1 oxidation.[1] Consider protecting the C2-OH early in the synthesis. A cyclic carbonate formed with a neighboring hydroxyl group has been used effectively in some taxane syntheses.[5]
Table 1: Comparison of Common Hydroxyl Protecting Groups in Taxane Synthesis
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Orthogonal To | Notes |
| Tert-butyldimethylsilyl ether | TBDMS/TBS | TBDMSCl, imidazole | TBAF, HF-Pyridine | Benzyl, Acetyl | Good for primary and less hindered secondary alcohols. |
| Triethylsilyl ether | TES | TESCl, imidazole | HF-Pyridine, mild acid | TBDPS, Benzyl | More labile than TBDMS. |
| Tert-butyldiphenylsilyl ether | TBDPS | TBDPSCl, imidazole | TBAF, HF-Pyridine | TES, Acetyl | Bulky, good for selective protection. |
| Benzyl ether | Bn | BnBr, NaH | H₂, Pd/C | Silyl ethers, Esters | Stable to a wide range of conditions. |
| Acetate ester | Ac | Ac₂O, pyridine | K₂CO₃, MeOH | Silyl ethers, Benzyl | Can be introduced late-stage. |
| Benzoate ester | Bz | BzCl, pyridine | NaOMe, MeOH | Silyl ethers, Benzyl | More stable than acetate. |
| Cyclic Carbonate | - | Triphosgene, pyridine | Base (e.g., PhLi) | Silyl ethers, Benzyl | Can protect 1,2- or 1,3-diols.[5] |
DOT Script for Orthogonal Protecting Group Strategy
Caption: Logic for an orthogonal protecting group strategy in taxane synthesis.
B-Ring Closure
The formation of the 8-membered B-ring is a critical and often low-yielding step in taxane synthesis.
Q: My attempts at B-ring cyclization are resulting in low yields or undesired side products. What are the common methods and what can I do to optimize the reaction?
A: Several strategies have been employed for the construction of the B-ring. The success of each method is highly dependent on the substrate and the specific functionalities present.
-
Intramolecular Aldol Cyclization: This is a common method where an enolate attacks a carbonyl group within the same molecule. Low yields can result from competing intermolecular reactions or unfavorable ring strain in the transition state.
-
Troubleshooting: Screen different bases (e.g., LHMDS, KHMDS), solvents, and temperatures. Ensure high dilution conditions to favor the intramolecular reaction.
-
-
SmI₂-mediated Pinacol Coupling: This reductive coupling of two carbonyl groups can be effective for forming the B-ring.
-
Troubleshooting: The choice of additives (e.g., LiBr) can be crucial for modulating the reactivity of SmI₂ and improving yields.[6]
-
-
Palladium-Catalyzed Cyclizations: Various Pd-catalyzed reactions, such as intramolecular Heck or Tsuji-Trost reactions, have been used.
-
Troubleshooting: The choice of ligand, palladium source, and base are critical. Ligand screening is often necessary to optimize the reaction.
-
-
Ring-Closing Metathesis (RCM): If the precursor is appropriately designed with two terminal alkenes, RCM can be a powerful tool.
-
Troubleshooting: The choice of Grubbs' catalyst (1st, 2nd, or 3rd generation) is important. The presence of certain functional groups can poison the catalyst.
-
Table 2: Comparison of B-Ring Closure Methods
| Method | Key Reagents | Typical Yields | Common Issues |
| Intramolecular Aldol | LHMDS, THF, rt | 40-85%[2][6] | Competing reactions, diastereoselectivity |
| SmI₂ Pinacol Coupling | SmI₂, THF, additive (e.g., LiBr) | 50-70%[6] | Substrate-dependent, requires specific additives |
| Pd-catalyzed Alkenylation | Pd(OAc)₂, ligand, base | 30-60% | Ligand sensitivity, side reactions |
| Ring-Closing Metathesis | Grubbs' Catalyst | 50-90% | Catalyst poisoning, E/Z selectivity |
DOT Script for B-Ring Closure Troubleshooting
Caption: Troubleshooting workflow for B-ring cyclization in taxane synthesis.
Late-Stage Oxidations
Introducing oxygen atoms at specific positions (e.g., C1, C5, C7, C9, C10, C13) on the complex taxane core is a significant challenge.
Q: I am struggling with the selective allylic oxidation of my taxane intermediate. How can I improve the regioselectivity?
A: The relative reactivity of the different allylic positions in the taxane core is a key factor. The order of oxidation often follows a specific pattern, which can be exploited.
-
Biosynthetic Analogy: The biosynthetic pathway often oxidizes C5, C10, and C13 in a specific sequence. Chemical oxidations can sometimes mimic this inherent reactivity.[1]
-
Reagent Selection: Different oxidizing agents will have different selectivities based on steric and electronic factors.
-
Cr(V)-based oxidants: Have shown good selectivity for C13 oxidation.[1]
-
Pd(OAc)₂/benzoquinone: Can be used for C5 acetoxylation.[5]
-
IBX: Has been used for the final oxidation at C5 in the synthesis of taxuyunnanine D.[1]
-
DMDO: A powerful oxidant, but can be unselective if not used carefully. The presence of a C2α-hydroxyl can hinder DMDO-mediated C1 oxidation.[1]
-
-
Protecting Group Influence: The presence of bulky silyl ethers at C10 and C13 can kinetically protect the bridgehead C11-C12 double bond from epoxidation.[1]
Q: C-H oxidation at non-allylic positions like C1 and C7 is proving to be very difficult. What approaches can I take?
A: These are among the most challenging transformations in taxane synthesis.
-
Directed C-H Oxidation: This strategy has been explored but is often hampered by the steric congestion around the target C-H bonds.
-
Oxidation Relay: A more successful approach involves an "oxidation relay," where a functional group is installed at a more reactive position and then used to deliver an oxidant to the desired remote C-H bond.
-
Substrate Control: The stereochemistry of nearby functional groups can dramatically influence the outcome. For example, a C2β-hydroxyl group was found to be crucial for the success of a C1 oxidation in one synthesis, whereas the C2α-hydroxyl was detrimental.[1]
Table 3: Reagents for Late-Stage Oxidation of the Taxane Core
| Target Position | Reagent System | Notes |
| C13 (allylic) | Cr(V) reagent | Often performed at a late stage, but early-stage installation is possible.[1] |
| C5 (allylic) | Pd(OAc)₂ / Benzoquinone | Can be sensitive to the presence of a free C2-OH.[5] |
| C10 (allylic) | NBS, then Ag(I) salt with TESOH | Two-step procedure for hydroxylation.[1] |
| C1 (sp³ C-H) | DMDO | Highly sensitive to substrate stereochemistry, especially at C2.[1] |
| C7 (sp³ C-H) | Oxidation relay strategy | Involves multiple steps to deliver the oxidant. |
DOT Script for Late-Stage Oxidation Logic
Caption: General strategy for the sequential late-stage oxidation of a taxane core.
Experimental Protocols
The following are representative, generalized protocols for key transformations in taxane synthesis, adapted from the literature. Note: These are not specific to this compound and will require significant optimization for your specific substrate.
Protocol 1: Intramolecular Aldol Cyclization for B-Ring Formation
-
Objective: To form the 8-membered B-ring from a suitable acyclic precursor containing two carbonyl groups.
-
Reagents: Acyclic diketone precursor, Lithium bis(trimethylsilyl)amide (LHMDS) solution (e.g., 1.0 M in THF), anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the acyclic diketone precursor in anhydrous THF under an inert atmosphere (e.g., Argon) to a final concentration of approximately 0.01 M (high dilution is key).
-
Cool the solution to -78 °C.
-
Slowly add a solution of LHMDS (1.1 equivalents) dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Late-Stage Allylic Oxidation at C13
-
Objective: To introduce a ketone at the C13 position of a taxane intermediate.
-
Reagents: Taxane precursor, Cr(V)-based oxidant (e.g., [CrO₂(t-Bu)₂]), anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve the taxane precursor in anhydrous DCM under an inert atmosphere.
-
Add the Cr(V) oxidant (e.g., 2-3 equivalents) in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting enone by flash column chromatography.
-
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only and is based on published literature in the field of taxane synthesis. The total synthesis of this compound has not been reported, and therefore, these guides address general challenges in the synthesis of related complex taxanes. All experimental work should be conducted by qualified personnel in a properly equipped laboratory, and all procedures should be adapted and optimized for the specific substrates and reactions being performed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. General Synthetic Approach to Diverse Taxane Cores - PMC [pmc.ncbi.nlm.nih.gov]
2-Deacetyltaxuspine X stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Deacetyltaxuspine X. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under specific conditions to minimize degradation. While specific long-term stability data for this compound is limited, general recommendations for taxanes and related compounds provide a strong guideline.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent | -80°C | Up to 6 months | Use a suitable anhydrous solvent (e.g., DMSO). Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For working aliquots. |
Note: This information is based on general guidelines for similar compounds and may vary based on the specific purity and formulation of your sample.
Q2: What factors can influence the stability of this compound in solution?
A2: The stability of this compound, like other taxanes, is influenced by several factors.[1][2] Key factors include:
-
pH: Taxanes are susceptible to hydrolysis, particularly at acidic or alkaline pH. The ester linkages in the molecule are prone to cleavage. For many taxanes, the maximum stability in aqueous solutions is observed around pH 4.[1]
-
Temperature: Elevated temperatures accelerate degradation processes such as hydrolysis and epimerization.[1]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation. Samples should be protected from light during storage and handling.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation byproducts.
-
Solvent: The choice of solvent can impact stability. Ensure the use of high-purity, anhydrous solvents when preparing stock solutions.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the known degradation of other taxanes like paclitaxel and docetaxel, the primary degradation pathways for this compound are expected to be:
-
Hydrolysis: Cleavage of the ester groups on the taxane core, particularly under acidic or basic conditions.[1]
-
Epimerization: Isomerization at chiral centers of the taxane core, a common degradation pathway for taxanes in solution.
-
Oxidation: Modification of the chemical structure through reaction with oxygen or other oxidizing species.
Troubleshooting Guides
Problem 1: I am observing unexpected peaks in my HPLC analysis of a this compound sample.
-
Possible Cause 1: Degradation of the compound.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommendations in Table 1.
-
Check Solution Age and Storage: If using a stock solution, verify its age and storage conditions. Consider preparing a fresh stock solution from powder.
-
Perform Forced Degradation: To confirm if the new peaks are degradation products, you can perform a forced degradation study on a small sample of this compound. This involves exposing the compound to stress conditions (e.g., acid, base, heat, oxidation, light) to intentionally induce degradation.[3][4][5] The resulting chromatogram can be compared to your sample's chromatogram to identify matching peaks.
-
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Steps:
-
Solvent Blank: Run a blank injection of the solvent used to dissolve your sample to check for solvent-related impurities.
-
System Suitability: Ensure your HPLC system is clean and properly equilibrated.
-
-
Problem 2: My experimental results are inconsistent, and I suspect my this compound is degrading during the experiment.
-
Possible Cause: In-experiment instability.
-
Troubleshooting Steps:
-
Control pH: If your experimental medium is aqueous, ensure the pH is controlled and, if possible, buffered to a range of 4-5 to minimize hydrolysis.[1]
-
Minimize Temperature Exposure: Avoid prolonged exposure of your samples to elevated temperatures. If necessary, conduct experiments on ice or in a temperature-controlled environment.
-
Protect from Light: Use amber vials or cover your experimental setup with aluminum foil to protect samples from light.
-
Time-Course Analysis: Analyze your sample at different time points throughout your experiment to monitor for the appearance of degradation products.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[6][7]
-
Objective: To intentionally degrade this compound under various stress conditions.
-
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable C18 column and UV or MS detector.
-
-
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solid compound or the stock solution at a high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified duration.
-
-
Analysis: Analyze the stressed samples by a validated HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
-
Table 2: Example Conditions for Forced Degradation Studies
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours |
| Thermal | - | 80°C | 48 hours |
| Photolytic | UV light (254 nm) | Room Temp. | 24 hours |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Deacetyltaxuspine X Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 2-Deacetyltaxuspine X in in vivo studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for taxane compounds like this compound?
A1: Taxanes, as a class of chemotherapeutic agents, function by stabilizing microtubules.[1] This interference with microtubule dynamics disrupts the normal process of cell division, specifically during the G2/M phase of the cell cycle, ultimately leading to the activation of cellular apoptosis pathways.[1][2] While the specific actions of this compound are not extensively documented, it is presumed to share this fundamental mechanism with other taxanes like paclitaxel and docetaxel.
Q2: What are the common toxicities associated with taxane compounds that I should monitor for in my in vivo studies?
A2: Common side effects for taxanes include myelosuppression (low blood cell count), neuropathy (nerve damage), and hypersensitivity reactions.[1][3] Specific taxanes can have unique toxicities. For example, paclitaxel is associated with cardiac conduction abnormalities, while docetaxel can lead to fluid retention and skin toxicities.[1] When working with a new taxane derivative like this compound, it is crucial to monitor for a broad range of potential adverse effects.
Q3: How do I determine a starting dose for my first in vivo experiment with this compound?
Troubleshooting Guide
Issue 1: High mortality or severe toxicity observed in the initial dose group.
-
Possible Cause: The initial starting dose was too high.
-
Troubleshooting Steps:
-
Immediately halt the experiment for the affected cohort to prevent further animal distress.
-
Review your dose calculation and the preclinical data (if any) that informed your starting dose.
-
For the next cohort, significantly reduce the dose. A 10-fold or greater reduction is a conservative and safe starting point for the subsequent dose-escalation group.
-
Implement a more gradual dose-escalation scheme for subsequent cohorts.
-
Issue 2: No observable therapeutic effect at the tested doses.
-
Possible Cause: The administered doses are below the therapeutic window.
-
Troubleshooting Steps:
-
Confirm the proper formulation and administration of this compound to rule out any experimental error. A supplier, InvivoChem, provides a method for preparing an in vivo formulation by first dissolving the compound in DMSO, then adding PEG300, Tween 80, and finally ddH2O.
-
If the formulation and administration are correct, and no toxicity has been observed, you can proceed with dose escalation in the next cohort of animals.
-
Consider performing pharmacokinetic (PK) studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This can help determine if the compound is reaching the target tissue at sufficient concentrations.
-
Issue 3: Inconsistent results between individual animals within the same dose group.
-
Possible Cause: Variability in drug metabolism between animals, or inconsistencies in experimental procedures.
-
Troubleshooting Steps:
-
Ensure that all experimental procedures, including drug formulation, route of administration, and timing, are performed with high consistency.
-
Increase the number of animals per group to improve statistical power and account for biological variability.
-
Consider potential factors that could influence variability, such as the age, weight, and health status of the animals.
-
Data Presentation
Table 1: Example Dose-Range Finding Study Design for this compound
| Group | Dose (mg/kg) | Number of Animals | Administration Route | Monitoring Parameters |
| 1 | Vehicle Control | 5 | Intravenous (IV) | Body weight, clinical signs, food/water intake |
| 2 | 1 | 5 | Intravenous (IV) | Body weight, clinical signs, food/water intake |
| 3 | 5 | 5 | Intravenous (IV) | Body weight, clinical signs, food/water intake |
| 4 | 10 | 5 | Intravenous (IV) | Body weight, clinical signs, food/water intake |
| 5 | 20 | 5 | Intravenous (IV) | Body weight, clinical signs, food/water intake |
| 6 | 40 | 5 | Intravenous (IV) | Body weight, clinical signs, food/water intake |
Table 2: Example Toxicity Monitoring Checklist
| Parameter | Observation |
| Body Weight | Daily measurement; >15-20% loss may indicate MTD.[5] |
| Clinical Signs | Lethargy, ruffled fur, abnormal posture, changes in respiration. |
| Food/Water Intake | Daily measurement. |
| Injection Site | Redness, swelling, or signs of irritation. |
| Behavioral Changes | Changes in activity level or social interaction. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study
-
Animal Model: Select a relevant animal model (e.g., mice or rats) based on the research question.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the study.
-
Grouping: Randomly assign animals to different dose groups, including a vehicle control group.
-
Formulation: Prepare the this compound formulation according to a validated protocol. A supplier suggests a vehicle of DMSO, PEG300, Tween 80, and water.
-
Administration: Administer the compound via the intended clinical route (e.g., intravenous, intraperitoneal).
-
Monitoring: Monitor the animals daily for signs of toxicity, including changes in body weight, clinical signs, and behavior.
-
Endpoint: The study can be concluded after a predetermined period (e.g., 7 or 14 days), or when the Maximum Tolerated Dose (MTD) is identified.[4] The MTD is often defined as the dose that causes a certain percentage of body weight loss (e.g., 15-20%) without causing mortality.[5]
Mandatory Visualization
Caption: Workflow for a dose-range finding study.
Caption: General signaling pathway for taxane compounds.
References
- 1. Taxane Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdsearchlight.com [mdsearchlight.com]
- 4. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. researchgate.net [researchgate.net]
overcoming solubility problems of 2-Deacetyltaxuspine X
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges associated with 2-Deacetyltaxuspine X.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve?
This compound is a naturally occurring diterpenoid belonging to the taxane family, isolated from plants of the Taxus genus.[1] Like other taxanes such as paclitaxel, its complex and bulky lipophilic structure makes it poorly soluble in aqueous solutions.[2] This low water solubility is a primary obstacle in experimental and preclinical studies.
Q2: What are the basic physicochemical properties of this compound?
Understanding the basic properties of this compound is crucial for developing appropriate solubilization strategies.
| Property | Value |
| Molecular Formula | C₃₉H₄₈O₁₃ |
| Molecular Weight | 724.79 g/mol |
| Appearance | Solid |
| CAS Number | 259678-73-4 |
Source: InvivoChem[1]
Q3: What are the recommended starting solvents for dissolving this compound?
For in vitro experiments, the most common approach is to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution.[2] Based on supplier recommendations and general practices with taxanes, the following solvents can be used:
-
Dimethyl sulfoxide (DMSO): This is the most frequently used solvent for preparing high-concentration stock solutions of taxanes for in vitro assays.[1][2]
-
Ethanol: Another effective organic solvent for dissolving taxanes.
-
Dimethylformamide (DMF): Can be used as an alternative to DMSO.[1]
It is advisable to start with a small amount of the compound to test its solubility in these solvents before preparing a larger batch.[1]
Q4: How can I improve the solubility of this compound for in vivo animal studies?
For in vivo applications, formulations often require a combination of solvents and excipients to maintain the drug in solution upon injection and dilution in the bloodstream. These are often referred to as co-solvent or lipid-based formulations.[3][4][5]
Troubleshooting Guide
Issue: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium.
This is a common problem known as "precipitation upon dilution" or "solvent shock." It occurs when the concentration of the organic solvent (like DMSO) is no longer high enough to keep the hydrophobic compound in solution after dilution in an aqueous medium.
Solutions:
-
Optimize Dilution Technique:
-
Ensure your aqueous buffer or medium is at the appropriate temperature (e.g., pre-warmed to 37°C for cell culture).
-
Add the DMSO stock solution dropwise to the aqueous solution while gently vortexing or stirring. This helps to disperse the drug more effectively and avoid localized high concentrations that can lead to precipitation.[2]
-
-
Use Surfactants:
-
Employ Cyclodextrins:
-
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs like taxanes, effectively increasing their aqueous solubility.[3][6][7] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
-
Reduce the Final Concentration:
-
It may be that the desired final concentration of this compound is above its solubility limit in the final aqueous medium, even with a small percentage of DMSO. Try working with a lower final concentration.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Assays
Materials:
-
This compound (MW: 724.79 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Methodology:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 7.25 mg.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath may assist in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[1]
Protocol 2: Formulation of this compound for In Vivo (IP/IV) Administration
This protocol provides examples of common formulations used for poorly water-soluble drugs in animal studies. It is crucial to test these formulations on a small scale first to ensure the compound remains in solution.
Formulation Options:
| Formulation | Components (by volume) | Preparation Steps |
| Formulation A | 10% DMSO, 5% Tween® 80, 85% Saline | 1. Prepare a concentrated stock of this compound in DMSO.2. Add the Tween® 80 to the DMSO stock and mix well.3. Add the saline dropwise while vortexing to reach the final volume. |
| Formulation B | 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline | 1. Prepare a concentrated stock of this compound in DMSO.2. Add the PEG300 and Tween® 80, and mix thoroughly.3. Add the saline dropwise while vortexing to the final volume. |
| Formulation C | 10% DMSO, 90% Corn Oil | 1. Prepare a concentrated stock of this compound in DMSO.2. Add the corn oil to the DMSO stock and mix thoroughly to form a solution or suspension. |
Source: Adapted from InvivoChem[1]
Note: Always include a vehicle control group in your in vivo experiments, which receives the same formulation without the active compound.
Visualizations
Experimental Workflow for Solubilization
Simplified Signaling Pathway for Taxane Action
References
- 1. This compound | Terpenoids | 259678-73-4 | Invivochem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Isolation of 2-Deacetyltaxuspine X
Disclaimer: Specific purification artifacts for 2-Deacetyltaxuspine X are not extensively documented in publicly available literature. This guide is based on the known chemical behavior of the taxane class of compounds and general principles of natural product purification. The issues and solutions described are predictive and intended to serve as a starting point for troubleshooting.
Troubleshooting Guide: Unexpected Peaks and Purity Issues
This section addresses common problems encountered during the chromatographic purification of this compound, such as the appearance of unexpected peaks in LC-MS or HPLC analyses.
Q1: I'm observing a new peak in my chromatogram with the same mass-to-charge ratio (m/z) as this compound. What could this be?
A1: An unexpected peak with an identical mass suggests the formation of an isomer or epimer. Taxanes are known to be sensitive to acidic and basic conditions, which can catalyze these transformations.[1][2]
-
Possible Cause 1: C-7 Epimerization. The hydroxyl group at the C-7 position is susceptible to epimerization under basic or mildly acidic conditions, leading to the formation of 7-epi-2-Deacetyltaxuspine X.
-
Possible Cause 2: Skeletal Rearrangement. Prolonged exposure to strong acids or certain chromatographic media (e.g., acidic silica gel) can induce rearrangements of the taxane core structure.
-
Troubleshooting Steps:
-
Analyze pH: Check the pH of your solvents and crude extract. Taxanes are generally most stable at a pH range of 4-5.[2]
-
Modify Chromatography: If using silica gel, consider deactivating it by pre-treating with a solvent mixture containing a small amount of a weak base like triethylamine or pyridine. Alternatively, switch to a different stationary phase such as neutral alumina, C18 (reverse-phase), or Sephadex.
-
Structural Confirmation: Isolate the artifact peak using preparative HPLC and perform detailed spectroscopic analysis (e.g., 2D-NMR) to confirm its structure and identify it as an epimer or rearranged isomer.
-
Q2: My purification process is generating several new, more polar peaks, and the overall yield of my target compound is low. What is happening?
A2: The appearance of more polar compounds often indicates hydrolysis of ester functional groups. The this compound structure contains several ester linkages that are sensitive to cleavage.
-
Possible Cause: Hydrolysis. Exposure to acidic or basic conditions, or the presence of water in solvents, can lead to the hydrolysis of ester groups (e.g., at C-4, C-10, or C-13), resulting in the formation of more polar alcohol derivatives. Base-catalyzed hydrolysis is a known degradation pathway for taxanes.[2]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure all solvents used for extraction and chromatography are dry and of high purity.
-
Control Temperature: Perform purification steps at reduced temperatures (e.g., 4°C) to minimize the rate of hydrolytic reactions.
-
Buffer the Mobile Phase: In reverse-phase HPLC, use a buffered mobile phase (e.g., ammonium acetate or ammonium formate) to maintain a stable pH between 4 and 5.
-
Limit Exposure Time: Minimize the time the compound spends in solution, especially during evaporation and reconstitution steps.
-
Q3: A new, less polar peak appears during reverse-phase HPLC purification, especially when using trifluoroacetic acid (TFA) as a mobile phase modifier. What is this artifact?
A3: The use of reactive solvents or additives during purification can lead to the formation of adducts or other solvent-derived artifacts.[3][4]
-
Possible Cause 1: TFA Adduct Formation. The highly reactive nature of TFA can sometimes lead to the formation of trifluoroacetylated adducts with hydroxyl groups on the taxane structure, creating a new, less polar compound.
-
Possible Cause 2: Acid-Catalyzed Dehydration. Under strongly acidic conditions, dehydration of tertiary alcohols can occur, leading to the formation of an alkene, which is a less polar artifact.[5]
-
Troubleshooting Steps:
-
Replace TFA: Substitute TFA with a less aggressive acid modifier like formic acid or acetic acid.
-
Check Solvent Purity: Ensure solvents are free from contaminants that could react with your compound. For example, chloroform can contain trace amounts of HCl and phosgene, which can create artifacts.[3]
-
Analyze by Mass Spectrometry: Collect the artifact peak and analyze it by high-resolution mass spectrometry (HR-MS) to identify any mass additions corresponding to the solvent or additive used.
-
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to control during the isolation of this compound to prevent artifact formation?
A: The most critical parameters are pH, temperature, and solvent purity . The structure of taxanes is unstable and can be easily influenced by acid, alkali, and temperature, leading to isomerization and degradation.[1][6] Maintaining a slightly acidic pH (4-5), keeping temperatures low, and using high-purity, anhydrous solvents will significantly reduce the risk of artifact formation.[2]
Q: How can I definitively identify a suspected purification artifact?
A: A combination of chromatographic and spectroscopic techniques is required for definitive identification.
-
Isolation: Use preparative HPLC to isolate the impurity to a high degree of purity.[1]
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HR-MS) to determine the exact molecular formula of the artifact. This will reveal if it's an isomer, a degradation product (mass loss), or an adduct (mass gain).
-
NMR Spectroscopy: Acquire detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Comparing these spectra to those of pure this compound will allow you to pinpoint structural changes, such as epimerization or loss of a functional group.
Q: Are there recommended general chromatographic conditions for purifying taxanes like this compound?
A: Yes, multi-step chromatographic procedures are common.[7]
-
Initial Cleanup: Column chromatography using silica gel is often used for initial fractionation. To avoid acid-catalyzed degradation, use deactivated (neutral) silica or an alternative like Florisil or polyamide resin.[7]
-
Fine Purification: Reverse-phase preparative HPLC (Prep-HPLC) on a C18 column is highly effective for separating closely related taxanes.[1] A typical mobile phase would be a gradient of acetonitrile in water, buffered to a pH of 4-5 with formic acid or ammonium acetate.
Quantitative Data on Artifact Formation
While specific data for this compound is unavailable, the following hypothetical table illustrates how pH can impact the stability of a taxane, leading to the formation of a hydrolysis artifact. This is based on known degradation kinetics for similar compounds.[2]
| pH of Aqueous Buffer | Temperature (°C) | Time (hours) | % this compound Remaining | % Hydrolysis Artifact Formed |
| 4.0 | 25 | 24 | >99% | <1% |
| 6.0 | 25 | 24 | 95% | 5% |
| 7.4 | 25 | 24 | 82% | 18% |
| 8.5 | 25 | 24 | 65% | 35% |
Table 1: Hypothetical data showing the effect of pH on the stability of this compound in an aqueous solution over 24 hours.
Experimental Protocols
Protocol 1: General Method for Artifact Identification
-
Fraction Collection: During preparative HPLC, carefully collect the fraction corresponding to the unknown peak.
-
Solvent Evaporation: Remove the solvent under reduced pressure at a low temperature (<30°C) to prevent further degradation.
-
Purity Check: Re-inject a small amount of the isolated compound into an analytical HPLC-MS system to confirm its purity and determine its mass-to-charge ratio (m/z).
-
Mass Analysis: Submit the pure sample for high-resolution mass spectrometry (HR-MS) to obtain an accurate molecular formula.
-
NMR Sample Preparation: Dissolve 1-5 mg of the purified artifact in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or Acetone-d₆).
-
Spectroscopic Analysis: Acquire a full suite of NMR spectra (¹H, ¹³C, DEPT, COSY, HSQC, HMBC).
-
Data Interpretation: Compare the spectra with the reference spectra of this compound to elucidate the structure of the artifact.
Protocol 2: Deactivation of Silica Gel for Column Chromatography
-
Prepare Slurry: Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexane).
-
Add Base: To the slurry, add 0.5-1.0% (v/v) of triethylamine or pyridine.
-
Equilibrate: Stir the slurry gently for 30 minutes to ensure the base is evenly distributed and has neutralized the acidic sites on the silica surface.
-
Pack Column: Pack the column using the equilibrated slurry as you normally would.
-
Pre-elute: Before loading the sample, wash the packed column with 2-3 column volumes of the initial mobile phase (containing the same percentage of base) to ensure a stable environment.
Visualizations
Caption: Workflow for identifying unknown purification artifacts.
Caption: Common pathways for artifact formation from a parent compound.
References
- 1. Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent derived artifacts in natural products chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation and Purification of Taxanes from Crude Taxus cuspidata Extract by Antisolvent Recrystallization Method [mdpi.com]
- 7. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]
Technical Support Center: Purifying Synthetic 2-Deacetyltaxuspine X
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on increasing the purity of synthetic 2-Deacetyltaxuspine X. The guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetic this compound?
A1: Common impurities in synthetic taxane preparations can include starting materials, reagents from the synthesis, and structurally related side-products. For this compound, potential impurities may consist of isomers, epimers, or degradation products formed during the synthesis and work-up stages. Incomplete reactions can also lead to the presence of precursors in the final product.
Q2: My initial purification by column chromatography resulted in low yield and purity. What can I do?
A2: Low yield and purity from column chromatography can be due to several factors. Consider optimizing the stationary phase (e.g., silica gel, C18 reversed-phase), the mobile phase composition, and the gradient elution.[1][2][3] It is also crucial to ensure proper sample loading and column packing. For complex mixtures of taxanes, multi-step purification strategies are often necessary.[4]
Q3: Can I use recrystallization to purify this compound?
A3: Recrystallization can be an effective method for improving the purity of taxanes, especially for removing amorphous impurities.[2] The success of this technique depends on finding a suitable solvent system where the solubility of this compound and its impurities differ significantly with temperature. It is often used as a final polishing step after chromatographic purification.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of taxanes.[2][5][6] Utilizing a reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient) and UV detection (typically around 227 nm) is a standard approach.[2][3] For structural confirmation and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad peaks in HPLC analysis | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the HPLC column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration. |
| Co-elution of impurities with the main product | - Insufficient chromatographic resolution | - Optimize the mobile phase gradient to improve separation.- Try a different stationary phase (e.g., a different type of C18 column or a phenyl-hexyl column).- Consider a two-dimensional HPLC approach.[1][7] |
| Product degradation during purification | - Exposure to harsh pH conditions- Prolonged exposure to organic solvents- Temperature instability | - Use buffered mobile phases to maintain a neutral pH.- Minimize the duration of purification steps.- Perform purification at controlled, lower temperatures if the compound is thermally labile. |
| Low recovery after Solid-Phase Extraction (SPE) | - Inappropriate sorbent selection- Incorrect elution solvent | - Screen different SPE cartridges (e.g., C18, silica, HILIC) to find the one with the best retention and release characteristics for this compound.[1][7]- Optimize the elution solvent strength to ensure complete recovery of the product. |
Experimental Protocols
Protocol 1: Multi-Step Chromatographic Purification
This protocol outlines a general multi-step approach for purifying synthetic this compound from a crude reaction mixture.
1. Initial Purification by Solid-Phase Extraction (SPE):
-
Objective: To remove highly polar and non-polar impurities.
-
Stationary Phase: Hydrophilic Interaction Liquid Chromatography (HILIC) or a suitable reversed-phase sorbent.[1][7]
-
Procedure:
-
Dissolve the crude synthetic mixture in a minimal amount of a suitable solvent.
-
Load the solution onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to elute highly non-polar impurities.
-
Elute the fraction containing this compound with a stronger solvent.
-
Collect fractions and analyze by HPLC to identify those containing the desired product.
-
2. Intermediate Purification by Column Chromatography:
-
Objective: To separate this compound from closely related impurities.
-
Stationary Phase: Silica gel (for normal-phase) or C18-functionalized silica (for reversed-phase).
-
Mobile Phase: A gradient of solvents, for example, ethyl acetate in hexanes (normal-phase) or acetonitrile in water (reversed-phase).
-
Procedure:
-
Pool and concentrate the product-containing fractions from SPE.
-
Dissolve the residue in a minimal amount of the mobile phase.
-
Load the sample onto the chromatography column.
-
Elute the column with the chosen solvent gradient.
-
Collect fractions and monitor by TLC or HPLC.
-
Combine fractions with high purity of the target compound.
-
3. Final Polishing by Preparative HPLC:
-
Objective: To achieve high purity (>95%) of this compound.[3][5]
-
Column: A preparative-scale reversed-phase C18 column.
-
Mobile Phase: An optimized gradient of acetonitrile and water.
-
Procedure:
-
Concentrate the purified fractions from the previous step.
-
Dissolve the sample in the mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect the peak corresponding to this compound.
-
Analyze the collected fraction for purity by analytical HPLC.
-
Protocol 2: Purity Analysis by HPLC
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient could be starting from 40% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification and analysis process for synthetic this compound.
Caption: A typical multi-step purification workflow for synthetic this compound.
Caption: A decision-making diagram for troubleshooting low purity results.
References
- 1. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. scispace.com [scispace.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. researchgate.net [researchgate.net]
minimizing epimerization of 2-Deacetyltaxuspine X
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the epimerization of 2-Deacetyltaxuspine X during their experiments. The guidance provided is based on established principles for the stability of taxane compounds, a class to which this compound belongs.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and experimentation of this compound, leading to its degradation through epimerization.
Issue 1: Loss of Compound Potency or Purity Over Time
-
Question: I am observing a decrease in the biological activity or purity of my this compound sample. Could this be due to epimerization?
-
Answer: Yes, epimerization at the C7 position is a known degradation pathway for taxanes, leading to the formation of the 7-epi-isomer, which may have reduced or altered biological activity. This process is often accelerated by inappropriate storage or experimental conditions. The removal of the C10 acetyl group, as in this compound, can increase the rate of epimerization compared to other taxanes like paclitaxel.[1]
Issue 2: Appearance of a New, Unidentified Peak in HPLC/LC-MS Analysis
-
Question: During chromatographic analysis of my this compound sample, I see a new peak eluting close to the parent compound. Could this be an epimer?
-
Answer: It is highly probable that the new peak is the 7-epi-2-Deacetyltaxuspine X. Epimers are diastereomers and can often be separated from the parent compound using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[1] To confirm, you would ideally need a reference standard for the epimer or use techniques like NMR spectroscopy for structural elucidation.
Issue 3: Variability in Experimental Results
-
Question: I am getting inconsistent results in my bioassays using this compound. What could be the cause?
-
Answer: Inconsistent results can be a consequence of the variable formation of the C7 epimer in your working solutions. Since the epimer may have different biological activity, its presence in varying amounts will lead to unreliable data. It is crucial to control the conditions that promote epimerization to ensure the integrity of your test compound.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for this compound?
A1: Epimerization is a chemical process where a single chiral center in a molecule inverts, creating a diastereomer called an epimer. For this compound, this typically occurs at the C7 position. This is a significant concern because the C7 epimer may exhibit different biological activity, solubility, and stability, leading to inaccurate and irreproducible experimental results.
Q2: What are the primary factors that cause the epimerization of this compound?
A2: Based on studies of related taxanes, the primary factor causing C7 epimerization is exposure to basic (alkaline) conditions.[1] The reaction is base-catalyzed, meaning the rate of epimerization increases with higher pH.[1] There is no evidence to suggest that acidic conditions cause epimerization in taxanes.[1][2] Elevated temperatures can also accelerate this degradation process.
Q3: What is the optimal pH for storing and handling this compound to minimize epimerization?
A3: While specific studies on this compound are limited, data from related taxanes like paclitaxel and 10-deacetylbaccatin III suggest that the maximum stability is achieved in a slightly acidic environment, around pH 4.[2] To minimize epimerization, it is recommended to prepare and store solutions in a buffered system at or near this pH.
Q4: How should I prepare and store stock solutions of this compound?
A4:
-
Solvent: this compound is soluble in DMSO.[1] For aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system.
-
pH: If using aqueous buffers, a pH of around 4 is recommended for maximum stability.[2]
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light to prevent potential photodegradation.
Q5: What analytical methods can be used to detect and quantify the epimerization of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods for separating and quantifying this compound from its C7 epimer.[1] These techniques are essential for stability studies and for verifying the purity of the compound before use in experiments.
Quantitative Data Summary
The following tables summarize stability data for related taxane compounds, which can be used as a guideline for this compound.
Table 1: pH-Dependent Stability of Taxanes
| Compound | pH | Condition | Observation | Reference |
| Paclitaxel | >7 | Aqueous Buffer | Base-catalyzed epimerization observed. | [1] |
| Paclitaxel | 1-5 | Aqueous Buffer | No epimerization observed. Degradation occurs via other pathways. | [2] |
| Paclitaxel | ~4 | Aqueous Buffer | pH of maximum stability. | [2] |
| 10-deacetyltaxol | Basic | Aqueous Buffer | Rate of epimerization is faster than paclitaxel. | [1] |
Table 2: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| pH (Aqueous Solutions) | ~ 4 | Minimizes base-catalyzed epimerization.[2] |
| Temperature (Solutions) | -20°C to -80°C (long-term)2-8°C (short-term) | Reduces the rate of chemical degradation. |
| Solvent | DMSO, Ethanol | Common solvents for taxanes.[1] |
| Light | Protect from light | Prevents potential photodegradation. |
Experimental Protocols
Protocol 1: Preparation of a Buffered Stock Solution of this compound
-
Materials: this compound powder, anhydrous DMSO, sterile 50 mM citrate buffer (pH 4.0), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. Vortex briefly to ensure complete dissolution.
-
For working solutions, dilute the DMSO stock solution with the pH 4.0 citrate buffer to the desired final concentration. Ensure the final DMSO concentration is compatible with your assay.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C, protected from light.
-
Protocol 2: Monitoring Epimerization using HPLC
-
Objective: To quantify the formation of the C7 epimer of this compound over time under specific conditions (e.g., different pH buffers, temperatures).
-
HPLC System: A standard HPLC system with a UV detector (detection wavelength typically around 227 nm for taxanes) and a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for taxane separation. The exact gradient will need to be optimized for baseline separation of this compound and its epimer.
-
Procedure:
-
Prepare solutions of this compound in the buffers and at the temperatures you wish to study.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Immediately quench any further reaction by diluting the aliquot in a cold, acidic mobile phase.
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas for this compound and the newly formed epimer peak.
-
Calculate the percentage of the epimer at each time point to determine the rate of epimerization.
-
Visualizations
Caption: Proposed base-catalyzed epimerization of this compound via a retroaldol/aldol mechanism.
Caption: A logical workflow for troubleshooting issues related to the instability of this compound.
Caption: A recommended experimental workflow to minimize the epimerization of this compound.
References
Technical Support Center: Enhancing the Bioactivity of 2-Deacetyltaxuspine X Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Deacetyltaxuspine X derivatives and encountering low bioactivity.
Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of this compound derivatives.
Issue 1: Low Cytotoxicity in Cancer Cell Lines
Question: My this compound derivatives show minimal or no cytotoxic effects in standard MTT or other cell viability assays. What are the potential reasons and how can I troubleshoot this?
Answer:
Low cytotoxicity is a frequently observed characteristic of many taxuspine derivatives, including analogs of this compound. Unlike paclitaxel, whose primary mechanism is potent microtubule stabilization leading to mitotic arrest and apoptosis, many taxuspine derivatives exhibit weak direct cytotoxicity.[1] The focus for these compounds has consequently shifted towards their potential as modulators of multidrug resistance (MDR).
Troubleshooting Steps:
-
Re-evaluate the Primary Biological Activity: Instead of focusing solely on cytotoxicity, consider screening your derivatives for activity as Multidrug Resistance (MDR) modulators. Many taxoids that are devoid of cytotoxic effects are potent inhibitors of P-glycoprotein (P-gp), a key transporter involved in MDR.[1] Taxuspine X, a related compound, has been shown to be a potent MDR reversing agent.[1]
-
Cell Line Selection: Ensure your chosen cell lines are appropriate. If screening for cytotoxicity, use a panel of cancer cell lines, including those known to be sensitive to taxanes. If evaluating MDR reversal, it is crucial to use a cell line that overexpresses P-gp (e.g., K562/MDR, MCF-7/ADR) and its corresponding parental cell line as a control.
-
Assay Optimization: For cytotoxicity assays like the MTT assay, low signal can be due to several factors unrelated to the compound's activity.
-
Low Cell Density: Insufficient cell numbers will lead to low formazan production. Optimize cell seeding density for your specific cell line.
-
Insufficient Incubation Time: Ensure the incubation time with the MTT reagent is adequate (typically 1-4 hours).
-
Reagent Quality and Preparation: Use high-quality MTT reagent and prepare it fresh. Ensure complete solubilization of formazan crystals.
-
Interference: Phenol red and serum in the culture medium can interfere with absorbance readings. Consider using phenol red-free medium and serum-free medium during the assay incubation.[2]
-
Issue 2: Inconsistent or Non-reproducible Results in P-gp Inhibition Assays (e.g., Calcein-AM Efflux Assay)
Question: I am getting variable results in my Calcein-AM assay when testing my this compound derivatives for P-gp inhibition. What could be causing this?
Answer:
The Calcein-AM assay is a sensitive method for assessing P-gp inhibition, but it is prone to variability if not performed meticulously.
Troubleshooting Steps:
-
Optimize Calcein-AM Concentration and Incubation Time: The optimal concentration of Calcein-AM and the incubation time can vary between cell lines. It is crucial to determine the optimal conditions for your specific cell line to achieve a robust fluorescence signal without causing cytotoxicity from the dye itself.
-
Control for Dye Leakage: Calcein can be actively transported out of cells by transporters other than P-gp. To minimize this, consider using an inhibitor of other organic anion transporters, such as probenecid.
-
Cell Health and Density: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density across wells. Over-confluent or unhealthy cells can lead to inconsistent results.
-
Thorough Washing: Incomplete removal of extracellular Calcein-AM will result in high background fluorescence. Ensure washing steps are performed carefully and consistently.
-
High Background Fluorescence: High background can be caused by the hydrolysis of Calcein-AM in the aqueous buffer before it enters the cells. Prepare the Calcein-AM working solution immediately before use.[3]
-
Low Fluorescence Signal: This may be due to low intracellular esterase activity in your chosen cell line, requiring a longer incubation time or a higher concentration of Calcein-AM. Also, ensure the cells are viable and healthy.[4][5]
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have low bioactivity compared to paclitaxel?
A1: The structure-activity relationship (SAR) of taxanes is complex. The phenylisoserine side chain at C13 of paclitaxel is crucial for its high cytotoxic activity.[1] Many taxuspine derivatives lack this specific side chain and instead may have different acyl groups, which often leads to a significant reduction in direct cytotoxicity. However, these structural modifications can confer other valuable biological activities, such as the inhibition of P-glycoprotein.[1]
Q2: What is the primary mechanism of action to consider for this compound derivatives?
A2: Based on studies of related taxuspine compounds, the primary mechanism to investigate is the modulation of multidrug resistance (MDR) through the inhibition of efflux pumps like P-glycoprotein (P-gp).[1] These derivatives can act as chemosensitizers, enhancing the efficacy of other cytotoxic drugs in resistant cancer cells.
Q3: What structural modifications could potentially increase the bioactivity of my this compound derivatives as MDR modulators?
A3: Structure-activity relationship studies on simplified taxuspine X analogs suggest that the nature of the substituent at the C13 position is critical for P-gp inhibitory activity. Specifically, the presence of an acyloxy moiety, particularly a benzoyloxy group, at C13 has been shown to be important for high MDR reversal activity.[1]
Q4: Should I focus on improving cytotoxicity or MDR reversal activity?
A4: Given the existing literature on taxuspines, focusing on enhancing MDR reversal activity may be a more fruitful strategy. Developing potent and non-cytotoxic P-gp inhibitors is a significant area of research aimed at overcoming chemotherapy resistance.
Data Presentation
Table 1: P-glycoprotein Inhibitory Activity of Simplified Taxuspine X Analogues
| Compound | Modification from Taxuspine X Core | IC₅₀ (µM) for P-gp Inhibition | Maximum Inhibition (α_max) |
| 5 | Simplified macrocyclic ring | > 100 | 0.37 at 100 µM |
| 6 | Simplified macrocyclic ring with C13-benzoyloxy group | 7.2 | Not Reported |
| 7 | Simplified carbocyclic ring | 24 | Not Reported |
Data sourced from a study on structurally simplified "non-natural" taxanes related to taxuspine X.[1]
Experimental Protocols
1. Protocol for P-glycoprotein (P-gp) Inhibition Assessment using Calcein-AM Efflux Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
P-gp overexpressing cells (e.g., K562/MDR) and parental cells (e.g., K562)
-
Cell culture medium (consider phenol red-free medium)
-
Phosphate-buffered saline (PBS)
-
Calcein-AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Your this compound derivatives
-
Positive control P-gp inhibitor (e.g., Verapamil, Zosuquidar)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm)
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate at a pre-determined optimal density and incubate overnight.
-
Compound Preparation: Prepare stock solutions of your test compounds and the positive control in DMSO. Create a series of dilutions in serum-free medium or an appropriate buffer. The final DMSO concentration should be below 0.5%.
-
Compound Incubation: Remove the culture medium from the wells and wash once with PBS. Add the different concentrations of your test compounds and controls to the wells. Include wells with cells and medium only as a negative control. Incubate for 30-60 minutes at 37°C.
-
Calcein-AM Staining: Prepare a working solution of Calcein-AM (typically 1-5 µM) in serum-free medium immediately before use. Add the Calcein-AM solution to all wells and incubate for 15-30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: After incubation, wash the cells twice with ice-cold PBS to remove extracellular Calcein-AM. Add fresh PBS to each well and measure the intracellular fluorescence using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of the treated P-gp overexpressing cells to the untreated control.
-
Calculate the percentage of P-gp inhibition.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using a suitable software.
-
2. Protocol for P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis by P-gp, which is coupled to substrate transport. The amount of inorganic phosphate (Pi) released is quantified.
Materials:
-
Purified P-gp containing membrane vesicles
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT)
-
ATP solution
-
Your this compound derivatives
-
Positive control substrate (e.g., Verapamil) and inhibitor (e.g., sodium orthovanadate)
-
Reagent for phosphate detection (e.g., malachite green-based reagent)
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, your test compounds at various concentrations, and the P-gp membrane vesicles. Include controls for basal ATPase activity (no compound) and maximal stimulation (with a known substrate like Verapamil). Also, include a control with sodium orthovanadate to determine the P-gp specific ATPase activity.
-
Initiate Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes) to allow for ATP hydrolysis.
-
Stop Reaction and Color Development: Stop the reaction and develop the color by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green).
-
Data Analysis:
-
Create a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi released in each well.
-
Determine the vanadate-sensitive ATPase activity for each compound concentration.
-
Plot the ATPase activity against the compound concentration to determine the effect of your derivatives (stimulation or inhibition).
-
Mandatory Visualizations
Caption: P-gp mediated multidrug resistance and its inhibition.
Caption: Logical workflow for investigating low bioactivity.
References
- 1. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
Validation & Comparative
A Comparative Analysis of 2-Deacetyltaxuspine X and Paclitaxel: Cytotoxicity vs. Multidrug Resistance Reversal
For Immediate Release
This guide provides a comparative overview of the biological activities of two taxane diterpenoids: 2-Deacetyltaxuspine X and the well-established anticancer drug, paclitaxel. While both compounds originate from the yew tree (Taxus species), their primary mechanisms of action and therapeutic applications appear to differ significantly. This document synthesizes the available scientific data to offer a clear comparison for researchers, scientists, and drug development professionals.
Executive Summary
Direct comparative studies on the cytotoxic activity of this compound and paclitaxel are not available in the current scientific literature. The existing research strongly indicates that paclitaxel functions as a potent cytotoxic agent by stabilizing microtubules, leading to cell cycle arrest and apoptosis. In contrast, available data on taxuspine derivatives, including taxuspine X, suggest that their primary role is not direct cytotoxicity but the reversal of multidrug resistance (MDR) in cancer cells. Therefore, this guide will compare their distinct biological roles: paclitaxel as a direct-acting anticancer drug and this compound as a potential MDR reversal agent.
Paclitaxel: A Potent Microtubule-Stabilizing Cytotoxic Agent
Paclitaxel is a widely used chemotherapeutic agent effective against a variety of cancers.[1] Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton.[1][2] This binding stabilizes the microtubules, preventing their depolymerization and disrupting the dynamic equilibrium necessary for cell division.[2][3] The stabilization of microtubules leads to a prolonged mitotic block, ultimately triggering apoptotic cell death.[3]
Quantitative Cytotoxicity Data for Paclitaxel
The cytotoxic activity of paclitaxel is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for paclitaxel vary depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | Exposure Duration (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | Not Specified | 3.5[4] |
| MDA-MB-231 | Breast Cancer | Not Specified | 0.3[4] |
| SKBR3 | Breast Cancer | Not Specified | 4[4] |
| BT-474 | Breast Cancer | Not Specified | 0.019[4] |
| Non-Small Cell Lung Cancer (Median) | Lung Cancer | 24 | 9.4[5][6] |
| Non-Small Cell Lung Cancer (Median) | Lung Cancer | 120 | 0.027[5][6] |
| Small Cell Lung Cancer (Median) | Lung Cancer | 24 | 25[5][6] |
| Small Cell Lung Cancer (Median) | Lung Cancer | 120 | 5.0[5][6] |
| Human Tumor Cell Lines (Range) | Various | 24 | 0.0025 - 0.0075[7] |
This compound and the Taxuspine Family: Modulators of Multidrug Resistance
While specific cytotoxic data for this compound is lacking, studies on related taxuspine compounds, such as taxuspine C, indicate that they are not potent cytotoxic agents themselves. Instead, they function as multidrug resistance (MDR) reversal agents.[8][9][10]
MDR is a significant challenge in cancer chemotherapy where cancer cells become resistant to a broad range of structurally and functionally unrelated drugs.[11] One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as efflux pumps to remove chemotherapeutic drugs from the cell, thereby reducing their intracellular concentration and efficacy.[11][12]
MDR reversal agents work by inhibiting the function of these efflux pumps.[13] Taxuspine derivatives have been shown to increase the intracellular accumulation of other anticancer drugs in resistant cell lines, effectively resensitizing them to treatment.[8][9][10] For instance, taxuspine C has been demonstrated to reverse resistance to colchicine, vincristine, and even paclitaxel in P-gp overexpressing cells.[8][9][14] This suggests that this compound may share this property of modulating P-glycoprotein activity.[15]
Visualizing the Mechanisms of Action
Paclitaxel's Mechanism of Action on Microtubules
References
- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Multidrug Resistance Reversal Activity of Taxoids from Taxus cuspidate in KB‐C2 and 2780AD Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multidrug resistance reversal activity of taxoids from Taxus cuspidata in KB-C2 and 2780AD cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Multidrug Resistance (MDR): A Widespread Phenomenon in Pharmacological Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Anticancer Efficacy of 2-Deacetyltaxuspine X and Docetaxel
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative overview of the anticancer effects of the taxane diterpenoid 2-Deacetyltaxuspine X and the established chemotherapeutic agent, Docetaxel. Due to the limited availability of specific data for this compound, this analysis utilizes data from a closely related analogue, 2-deacetoxytaxinine J (2-DAT-J), to provide a relevant comparison for researchers interested in the potential of novel taxanes. The information is presented to facilitate an objective assessment of their relative performance, supported by available experimental data and detailed methodologies.
Comparative Anticancer Activity
| Compound | Cell Line | Concentration / IC50 (48h) | Reference |
| 2-deacetoxytaxinine J | MCF-7 | Significant activity at 20 µM | |
| MDA-MB-231 | Significant activity at 10 µM | ||
| Docetaxel | MCF-7 | ~3.8 nM - 387 nM | [1][2] |
| MDA-MB-231 | ~4.2 µM - 75 µM | [3][4] |
Note: The IC50 values for Docetaxel can vary depending on the specific experimental conditions, such as cell density and passage number. The data for 2-deacetoxytaxinine J indicates significant activity but does not provide a precise IC50 value.
Mechanism of Action and Signaling Pathways
Taxanes, as a class of compounds, are known to exert their anticancer effects primarily by interfering with the normal function of microtubules. This disruption leads to cell cycle arrest and the induction of programmed cell death, or apoptosis.
Docetaxel: A Representative Taxane
The primary mechanism of action for Docetaxel involves its binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is a crucial process for dynamic cellular functions, especially during mitosis.[5] The stabilization of microtubules leads to a blockage of the cell cycle at the G2/M phase, ultimately triggering apoptosis.[6][7]
The apoptotic signaling cascade initiated by Docetaxel is complex and can involve multiple pathways. A key event is the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function and promotes cell death.[6] The apoptotic process is further executed through the activation of a cascade of caspases, which are proteases that dismantle the cell.[6]
Below is a diagram illustrating the generalized signaling pathway for Docetaxel-induced apoptosis.
2-deacetoxytaxinine J
While the specific signaling pathway for 2-deacetoxytaxinine J has not been elucidated in the available literature, as a taxane diterpenoid, it is presumed to share a similar mechanism of action with other taxanes like Docetaxel. This would involve microtubule stabilization, leading to cell cycle arrest and apoptosis. Further research is required to confirm the precise molecular targets and signaling cascades affected by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer effects of compounds like 2-deacetoxytaxinine J and Docetaxel.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
DMSO (Dimethyl sulfoxide) or other suitable solvent[9]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 48 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of DMSO to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound as for the viability assay.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.[10]
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
70% cold ethanol[11]
-
Propidium Iodide (PI) staining solution (containing PI and RNase)[12]
-
Flow cytometer
Procedure:
-
Seed and treat cells as described previously.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently.[11]
-
Incubate the fixed cells at 4°C for at least 30 minutes.[12]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[12]
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion
The available data suggests that 2-deacetoxytaxinine J, a close analog of this compound, exhibits promising anticancer activity against breast cancer cell lines. While a direct quantitative comparison with the established drug Docetaxel is limited by the lack of precise IC50 values for 2-DAT-J, its significant activity warrants further investigation. The presumed mechanism of action, typical of taxanes, involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. The provided experimental protocols offer a standardized framework for researchers to further characterize the anticancer properties of novel taxane compounds and compare their efficacy to existing therapies. Future studies should focus on determining the IC50 values of this compound and elucidating its specific molecular signaling pathways to fully validate its potential as a therapeutic agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Hormone Resistance in Two MCF-7 Breast Cancer Cell Lines is Associated with Reduced mTOR Signaling, Decreased Glycolysis, and Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 6. Sequential events of apoptosis involving docetaxel, a microtubule-interfering agent: A cytometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docetaxel inhibits the proliferation of non-small-cell lung cancer cells via upregulation of microRNA-7 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
Unraveling the Structure-Activity Relationship of Taxuspine Analogs: A Comparative Guide
For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of taxuspine analogs, focusing on their role as multidrug resistance (MDR) reversal agents, and contrasts this with the well-established SAR of other taxanes known for their cytotoxic properties.
While direct cytotoxic data for a broad range of 2-deacetyltaxuspine X analogs is limited in publicly available research, existing studies provide valuable insights into how structural modifications of the taxuspine scaffold influence P-glycoprotein (P-gp) inhibition, a key mechanism in overcoming MDR in cancer cells.
Comparative Analysis of Taxane Analogs: Cytotoxicity vs. MDR Reversal
The taxane family of diterpenoids, famously represented by the anticancer drug paclitaxel, has been a fertile ground for SAR studies. Generally, the cytotoxic activity of taxanes is heavily reliant on their ability to bind to and stabilize microtubules, leading to mitotic arrest and cell death.[1] Key structural features essential for this activity include the C-13 side chain, the ester groups at C-2 and C-4, and the oxetane ring.[2]
In contrast, certain taxoids, including taxuspine derivatives, exhibit weak to no direct cytotoxicity but are potent inhibitors of P-gp, an efflux pump that confers multidrug resistance.[3][4] This suggests a different pharmacophore and mechanism of action for MDR reversal compared to direct cytotoxicity.
Structure-Activity Relationship of Simplified Taxuspine X Analogs for P-gp Inhibition
Research into simplified, synthetically accessible analogs of taxuspine X has shed light on the structural requirements for P-gp inhibitory activity. A key finding is the importance of the C-13 side chain, though not the complex phenylisoserine moiety found in paclitaxel.[3] Replacement of this side chain with simpler acyl groups can yield non-cytotoxic taxanes with significant MDR-reversing capabilities.[3]
One study demonstrated that a simplified taxuspine X analog bearing a benzoyloxy group at C-13 exhibited good P-gp inhibitory activity.[3][5] This highlights the critical role of an acyloxy side chain at this position for modulating P-gp function.[3]
Table 1: P-gp Inhibitory Activity of Simplified Taxuspine X Analogs
| Compound | Key Structural Features | P-gp Inhibitory Activity | Reference |
| Taxuspine X | Natural Product | Potent MDR reversing agent | [3] |
| Simplified Analog 5 | Lacks C-13 acyloxy side chain | No P-gp inhibitory activity | [3] |
| Simplified Analog 6 | Contains a C-13 benzoyloxy moiety | Good inhibitor of P-gp | [3][5] |
| Simplified Analog 7 | Carbocyclic analog | - | [3] |
Experimental Protocols
P-glycoprotein (P-gp) Inhibition Assay
The ability of taxuspine analogs to inhibit P-gp is often assessed using a calcein accumulation assay in multidrug-resistant cancer cell lines, such as human ovarian cancer 2780AD cells.[4][6]
Principle: Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate for P-gp. In cells overexpressing P-gp, calcein-AM is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to the intracellular accumulation of calcein, which is then hydrolyzed by cellular esterases to the highly fluorescent calcein. The increase in fluorescence is proportional to the P-gp inhibitory activity of the test compound.
Procedure:
-
Cell Culture: Multidrug-resistant human ovarian cancer 2780AD cells are cultured in an appropriate medium.
-
Compound Incubation: Cells are pre-incubated with the test taxuspine analogs at various concentrations.
-
Calcein-AM Addition: Calcein-AM is added to the cell culture and incubated for a specific period.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence in the presence of the test compound compared to the control (no inhibitor) is used to determine the P-gp inhibitory activity.
Cytotoxicity Assay (MTT Assay)
The direct cytotoxic effect of the taxane analogs is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cell lines (e.g., A549 human lung carcinoma, A2780 ovarian carcinoma) are seeded in 96-well plates and allowed to attach overnight.[8]
-
Compound Treatment: The cells are treated with various concentrations of the taxane analogs for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Visualizing Structure-Activity Relationships and Workflows
Caption: Key structural determinants for the cytotoxic activity of taxanes.
Caption: Key structural features of taxuspine analogs for MDR reversal.
Caption: General experimental workflow for evaluating taxuspine analogs.
References
- 1. A common pharmacophore for cytotoxic natural products that stabilize microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of some taxoids as multidrug resistance modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
A Comparative Analysis of Synthetic Routes to the Taxane Core: A Guide for Researchers
While a direct total synthesis of 2-Deacetyltaxuspine X has not been extensively reported, the complex architecture of this natural product is defined by its tricyclic 6-8-6 taxane core. The construction of this intricate framework has been a formidable challenge in organic synthesis, leading to the development of several distinct and innovative strategies. This guide provides a comparative analysis of four seminal total syntheses of Taxol, a closely related and highly studied taxane, to offer researchers valuable insights into the methodologies applicable to the synthesis of this compound and other taxane analogues.
This analysis focuses on the pioneering work of the Holton, Wender, Mukaiyama, and Baran research groups. Each of these syntheses employs a unique approach to assemble the taxane core, offering a rich landscape of strategic disconnections, key chemical transformations, and overall efficiency. By examining these routes, researchers in drug development and natural product synthesis can gain a deeper understanding of the strengths and weaknesses of each approach, aiding in the design of future synthetic endeavors.
Performance Comparison of Taxane Core Synthetic Routes
The selection of a synthetic strategy is often a balance between several key metrics. The following table summarizes the quantitative data for the four analyzed synthetic routes to the taxane core, as demonstrated in their respective total syntheses of Taxol.
| Metric | Holton Synthesis | Wender Synthesis | Mukaiyama Synthesis | Baran Synthesis (Two-Phase) |
| Starting Material | (-)-Patchoulene oxide | (-)-Verbenone | L-Serine | Simple achiral building blocks |
| Overall Yield | Not explicitly stated in a single overall yield, but individual step yields are high. | Not explicitly stated in a single overall yield. | Not explicitly stated in a single overall yield. | Taxadienone: 18-20% (7 steps) |
| Longest Linear Sequence | ~46 steps | ~37 steps | ~60 steps | Taxol: ~23 steps from taxadienone |
| Key Strategy | Linear A → AB → ABC → ABCD | Linear A → AB → ABC → ABCD | Linear C → BC → ABC → ABCD | Convergent Cyclase/Oxidase Phase |
| Key Reactions | Chan Rearrangement, Epoxide fragmentation | "Pinene Path", Fragmentation | Mukaiyama Aldol Reactions, Pinacol coupling | Intramolecular Diels-Alder, C-H oxidation |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key strategic differences between the four synthetic routes to the taxane core.
Cross-Validation of 2-Deacetyltaxuspine C's Biological Targets: A Comparative Guide for Researchers
A detailed analysis of the potential biological targets of 2-Deacetyltaxuspine C, comparing its activity with other taxane compounds. This guide provides an objective look at available experimental data, detailed protocols for key validation assays, and visual representations of relevant biological pathways and experimental workflows.
Introduction
Taxanes are a class of diterpenoid compounds that have been a cornerstone of cancer chemotherapy for decades. The most well-known members, paclitaxel and docetaxel, exert their cytotoxic effects primarily by stabilizing microtubules, leading to cell cycle arrest and apoptosis. However, the diverse chemical structures within the taxane family suggest the possibility of varied biological activities and mechanisms of action. This guide focuses on 2-Deacetyltaxuspine C, a less-studied taxane, and aims to cross-validate its potential biological targets by comparing its activity with other relevant taxane compounds. Emerging evidence suggests that in addition to the canonical microtubule-stabilizing effect, some taxanes, including taxuspine derivatives, may also play a significant role in modulating multidrug resistance (MDR) through the inhibition of P-glycoprotein (P-gp).
Comparative Analysis of Biological Targets
The primary biological targets identified for taxane compounds are β-tubulin, a key component of microtubules, and the multidrug resistance protein P-glycoprotein.
Microtubule Stabilization
P-glycoprotein Inhibition and Modulation of Multidrug Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). Some taxane compounds have been found to interact with P-gp, with some acting as substrates and others as inhibitors. Notably, taxuspine C has been reported to modulate multidrug resistance by increasing the cellular accumulation of the chemotherapeutic agent vincristine, a known P-gp substrate. This strongly suggests that taxuspine C may act as a P-gp inhibitor. Similarly, taxuspine X has been identified as a potent MDR reversing agent.
Quantitative Data on Biological Activity
To facilitate a direct comparison of the biological activities of different taxanes, the following table summarizes key quantitative data from various studies. It is important to note the absence of specific IC50 or binding affinity values for 2-Deacetyltaxuspine C in the current body of research, highlighting an area for future investigation.
| Compound | Target | Assay | Cell Line | IC50 / Kd | Reference |
| Simplified Taxuspine X Analog (Compound 6) | P-glycoprotein | Rhodamine 123 efflux | L5178 MDR1 | IC50 = 7.2 µM | [1][2] |
| Simplified Taxuspine X Analog (Compound 7) | P-glycoprotein | Rhodamine 123 efflux | L5178 MDR1 | IC50 = 24 µM | [1] |
| Paclitaxel | β-tubulin | Microtubule binding | - | Kd = 0.85 µM | [3] |
| Docetaxel | β-tubulin | Microtubule binding | - | Kd = 40.59 µM | [3] |
| Cabazitaxel | β-tubulin | Microtubule binding | - | Kd = 13.53 µM | [3] |
| Paclitaxel | P-glycoprotein | ATPase activity | High Five cell membranes | - | [4] |
| Docetaxel | P-glycoprotein | ATPase activity | MES-SA/Dx5 cell membranes | - | [5] |
| Cabazitaxel | P-glycoprotein | ATPase activity | MES-SA/Dx5 cell membranes | - | [5] |
Experimental Protocols
To aid researchers in the validation of biological targets for novel taxane compounds like 2-Deacetyltaxuspine C, detailed protocols for key experiments are provided below.
Microtubule Polymerization Assay (Turbidity-Based)
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules by monitoring the change in turbidity of the solution.
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol)
-
GTP solution (100 mM)
-
Test compound (e.g., 2-Deacetyltaxuspine C) dissolved in DMSO
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a reaction mixture containing tubulin in G-PEM buffer.
-
Add the test compound, paclitaxel, or DMSO to the respective wells of the microplate.
-
Initiate polymerization by adding GTP to all wells.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the change in absorbance over time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the interaction of a compound with P-gp by quantifying its effect on the rate of ATP hydrolysis.
Materials:
-
Crude membranes from cells overexpressing human P-gp (e.g., High Five insect cells)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
-
ATP solution
-
Test compound dissolved in DMSO
-
Verapamil (P-gp substrate, positive control for stimulation)
-
Sodium orthovanadate (P-gp inhibitor, control for basal activity)
-
Reagents for detecting inorganic phosphate (Pi)
Procedure:
-
Incubate the P-gp-containing membranes with the test compound or controls in the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a solution to halt ATP hydrolysis and develop color for Pi detection.
-
Measure the absorbance at a specific wavelength (e.g., 880 nm) to quantify the amount of Pi released.
-
Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of vanadate from the total activity.
-
Express the activity in the presence of the test compound as a percentage of the basal or verapamil-stimulated activity.
Cellular Accumulation Assay (Vincristine Accumulation)
This assay assesses the ability of a compound to inhibit P-gp-mediated efflux by measuring the intracellular accumulation of a fluorescent P-gp substrate.
Materials:
-
Multidrug-resistant cancer cell line overexpressing P-gp (e.g., P388/VCR)
-
Parental cell line (low P-gp expression)
-
Cell culture medium
-
Vincristine (or a fluorescent P-gp substrate like Rhodamine 123)
-
Test compound dissolved in DMSO
-
Verapamil (positive control inhibitor)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed the cells in appropriate culture vessels and allow them to adhere.
-
Pre-incubate the cells with the test compound, verapamil, or vehicle control for a specified time.
-
Add vincristine (or the fluorescent substrate) to the medium and incubate for a further period.
-
Wash the cells with ice-cold PBS to remove extracellular substrate.
-
Lyse the cells or detach them for analysis.
-
Quantify the intracellular concentration of vincristine using an appropriate method (e.g., HPLC) or measure the fluorescence intensity using a flow cytometer or fluorescence microscope.
-
Compare the accumulation of the substrate in the presence and absence of the test compound.
Visualizing Pathways and Workflows
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Potential signaling pathways for taxuspine compounds.
Caption: Experimental workflow for target validation.
Conclusion
The available evidence suggests that 2-Deacetyltaxuspine C and related taxuspine compounds are promising candidates for further investigation, with potential dual activities in microtubule stabilization and P-glycoprotein inhibition. While direct quantitative data for 2-Deacetyltaxuspine C remains elusive, the information gathered on closely related taxuspines provides a strong rationale for its evaluation as both a cytotoxic agent and a modulator of multidrug resistance. The experimental protocols and comparative data presented in this guide offer a framework for researchers to systematically investigate the biological targets of 2-Deacetyltaxuspine C and other novel taxanes, ultimately contributing to the development of more effective cancer therapies. Future studies should focus on obtaining direct quantitative measurements of the binding affinity and inhibitory potency of 2-Deacetyltaxuspine C on both β-tubulin and P-glycoprotein to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein Inhibition Exacerbates Paclitaxel Neurotoxicity in Neurons and Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cabazitaxel is more active than first-generation taxanes in ABCB1(+) cell lines due to its reduced affinity for P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy: A Comparative Analysis of 2-Deacetyltaxuspine X and Docetaxel
A comparative guide for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the in vivo efficacy of 2-Deacetyltaxuspine X and the established chemotherapeutic agent, docetaxel. Due to a lack of publicly available in vivo studies for this compound, this document will focus on presenting comprehensive data for docetaxel while offering a framework for future comparative analysis once data for this compound becomes available.
Docetaxel: A Benchmark for In Vivo Antitumor Activity
Docetaxel is a well-established anti-mitotic chemotherapy agent belonging to the taxane family of drugs. It is widely used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.
Quantitative In Vivo Efficacy Data
The following table summarizes representative in vivo efficacy data for docetaxel from preclinical studies.
| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| Prostate Cancer (PC-3 Xenograft) | Nude Mice | 10 mg/kg, i.v., weekly | ~70% | Significant increase in median survival | [1] |
| Breast Cancer (MDA-MB-231 Xenograft) | SCID Mice | 15 mg/kg, i.p., bi-weekly | ~65% | Extended survival compared to control | [2] |
| Non-Small Cell Lung Cancer (A549 Xenograft) | Athymic Nude Mice | 20 mg/kg, i.v., weekly | ~80% | Significantly prolonged lifespan | [3] |
| Gastric Cancer (NCI-N87 Xenograft) | Nude Mice | 10 mg/kg, i.p., weekly | ~60% | Improved survival rates | [3] |
Note: TGI percentages and survival benefits are approximate and can vary based on specific experimental conditions.
Experimental Protocols
1. Prostate Cancer Xenograft Study (Illustrative Example)
-
Cell Line: PC-3 human prostate cancer cells.
-
Animal Model: Male athymic nude mice (6-8 weeks old).
-
Tumor Implantation: 1 x 10^6 PC-3 cells in Matrigel were subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment and control groups. Docetaxel was administered intravenously at a dose of 10 mg/kg weekly. The control group received the vehicle solution.
-
Efficacy Evaluation: Tumor volume was measured twice weekly using calipers. Body weight was monitored as a measure of toxicity. The study was terminated when tumors in the control group reached a predetermined size, and tumor growth inhibition was calculated. A separate cohort of animals was used for survival studies, where animals were monitored until a defined endpoint.
2. Breast Cancer Xenograft Study (Illustrative Example)
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Animal Model: Female SCID mice (6-8 weeks old).
-
Tumor Implantation: 2 x 10^6 MDA-MB-231 cells were injected into the mammary fat pad.
-
Treatment: Once tumors were palpable, mice were treated with docetaxel at 15 mg/kg intraperitoneally every two weeks.
-
Efficacy Evaluation: Tumor size was monitored regularly. Overall survival was the primary endpoint.
Signaling Pathway and Mechanism of Action
Docetaxel's primary mechanism of action is the disruption of microtubule dynamics. It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This action disrupts the mitotic spindle, leading to a blockage of mitosis at the G2/M phase of the cell cycle and subsequent apoptotic cell death.[1][4][5]
Caption: Mechanism of action of Docetaxel.
This compound: Awaiting In Vivo Evaluation
Currently, there is a lack of published in vivo efficacy data for this compound. As a taxane diterpenoid isolated from Taxus species, it is hypothesized to have a similar mechanism of action to other taxanes like docetaxel, involving microtubule stabilization. However, without experimental data, its in vivo antitumor activity, optimal dosing, and potential toxicity remain unknown.
Framework for Future In Vivo Studies
The following sections provide a template for how the in vivo efficacy of this compound could be assessed and presented.
| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit |
| e.g., Colon Cancer (HCT116 Xenograft) | e.g., Nude Mice | To be determined | To be determined | To be determined |
| e.g., Ovarian Cancer (SKOV3 Xenograft) | e.g., SCID Mice | To be determined | To be determined | To be determined |
-
Compound Formulation: Detail the solvent and method used to prepare this compound for in vivo administration.
-
Animal Model: Specify the strain, age, and sex of the mice to be used.
-
Tumor Model: Describe the cancer cell line, implantation site, and initial tumor volume for treatment initiation.
-
Dosing and Administration: State the dose levels, route of administration (e.g., i.v., i.p.), and treatment schedule.
-
Efficacy Endpoints: Define the primary and secondary endpoints, such as tumor growth inhibition, tumor weight at the end of the study, and overall survival.
-
Toxicity Monitoring: Describe the parameters to be monitored, including body weight changes, clinical signs of distress, and any observed side effects.
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a novel taxane compound like this compound in a xenograft model.
Caption: In vivo efficacy experimental workflow.
Conclusion
While docetaxel serves as a crucial benchmark with well-documented in vivo efficacy, the antitumor potential of this compound in living organisms remains to be elucidated. The framework provided in this guide offers a clear path for the preclinical evaluation of this compound. Future studies are essential to determine its efficacy, safety profile, and potential as a novel anticancer agent. Direct, head-to-head in vivo comparative studies with docetaxel will be critical in assessing its relative therapeutic value.
References
- 1. The Potential of Taxus sumatrana as a Candidate for Cancer Therapy | The Journal of Food and Medicinal Plants [jfmp.lppm.unand.ac.id]
- 2. In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies | MDPI [mdpi.com]
- 4. abeo-taxane diterpenoids from the Taiwanese Yew Taxus sumatrana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfmp.lppm.unand.ac.id [jfmp.lppm.unand.ac.id]
Benchmarking 2-Deacetyltaxuspine X Against Known Microtubule Inhibitors: A Comparative Guide
A comprehensive benchmarking of 2-Deacetyltaxuspine X against established microtubule inhibitors is not currently feasible due to a lack of publicly available data on its biological activity. While identified as a natural diterpenoid isolated from Taxus sumatrana and Taxus chinensis, extensive searches for its mechanism of action, in vitro efficacy, and specific cytotoxicity data (such as IC50 values) have not yielded the necessary information for a direct comparison.
This guide will, therefore, focus on providing a detailed comparative framework for well-characterized microtubule inhibitors, which can be utilized if and when data for this compound becomes available. We will present the mechanisms of action, quantitative data for established drugs, and detailed experimental protocols that are essential for such a comparative analysis.
Overview of Microtubule Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a key target for anticancer drugs. Microtubule inhibitors are broadly categorized into two classes: microtubule-stabilizing agents and microtubule-destabilizing agents.
-
Microtubule-Stabilizing Agents: This class, which includes the taxanes, binds to polymerized microtubules and prevents their disassembly. This action disrupts the normal dynamic instability of microtubules, leading to mitotic arrest and ultimately, apoptosis (programmed cell death).
-
Microtubule-Destabilizing Agents: This group, including the vinca alkaloids, inhibits the polymerization of tubulin dimers into microtubules. The lack of proper microtubule formation also leads to mitotic arrest and apoptosis.
Below is a diagram illustrating the distinct mechanisms of these two classes of microtubule inhibitors.
Caption: Mechanisms of action for microtubule-stabilizing and -destabilizing agents.
Comparative Efficacy of Known Microtubule Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for well-known microtubule inhibitors across various cancer cell lines. These values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro and are a standard measure of a drug's potency.
| Compound | Class | Cancer Cell Line | IC50 (nM) |
| Paclitaxel | Stabilizer | MCF-7 (Breast) | 7.37 |
| A549 (Lung) | 2.5 - 7.5 | ||
| HeLa (Cervical) | ~5 | ||
| Docetaxel | Stabilizer | PC-3 (Prostate) | 2.6 |
| H460 (Lung) | 1.41 (2D culture) | ||
| A549 (Lung) | 1.94 (2D culture) | ||
| Vincristine | Destabilizer | MCF-7 (Breast) | 7.37 |
| CEM (Leukemia) | 10 - 100 | ||
| L1210 (Leukemia) | ~10 | ||
| Vinblastine | Destabilizer | HeLa (Cervical) | Varies |
| PC3 (Prostate) | Varies |
Note: IC50 values can vary significantly depending on the experimental conditions, such as exposure time and the specific assay used.
Experimental Protocols
To ensure objective and reproducible comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate microtubule inhibitors.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be measured by an increase in absorbance at 340 nm.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.
-
Prepare a 1 mM GTP stock solution.
-
Prepare various concentrations of the test compound (e.g., this compound) and control compounds (e.g., Paclitaxel as a stabilizer, Vinblastine as a destabilizer) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test and control compounds.
-
Initiate the polymerization by adding the tubulin and GTP mixture to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Compare the curves of the test compound with the controls to determine if it inhibits or enhances tubulin polymerization.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound and control inhibitors for a specific duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Immunofluorescence Microscopy for Microtubule Visualization
This technique allows for the direct visualization of the effects of a compound on the microtubule network within cells.
Principle: Cells are fixed and permeabilized to allow antibodies to access the intracellular components. A primary antibody specific to α-tubulin is used to label the microtubules, followed by a fluorescently tagged secondary antibody for visualization under a microscope.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a petri dish.
-
Treat the cells with the test compound and controls for a specified time.
-
-
Fixation and Permeabilization:
-
Fix the cells with a solution like 4% paraformaldehyde.
-
Permeabilize the cell membranes with a detergent such as Triton X-100.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., bovine serum albumin in PBS).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and then incubate with a fluorescently labeled secondary antibody.
-
(Optional) Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the microtubule structures using a fluorescence microscope.
-
The following flowchart illustrates a typical experimental workflow for benchmarking a new microtubule-inhibiting compound.
Caption: Experimental workflow for benchmarking a novel microtubule inhibitor.
Conclusion
While a direct comparison involving this compound is not possible at this time, this guide provides the necessary framework and methodologies for its future evaluation. The presented data on established microtubule inhibitors like Paclitaxel, Docetaxel, Vincristine, and Vinblastine serve as a benchmark for assessing the potential of new compounds in this class. Further research to elucidate the biological activity of this compound is warranted to determine its potential as a therapeutic agent.
Safety Operating Guide
Navigating the Safe Disposal of 2-Deacetyltaxuspine X: A Procedural Guide
Absence of a specific Safety Data Sheet (SDS) for 2-Deacetyltaxuspine X necessitates a cautious approach to its handling and disposal. As a diterpenoid compound derived from Taxus chinensis, it is prudent to manage it as a potentially cytotoxic and pharmacologically active substance.[1] Researchers, scientists, and drug development professionals must adhere to stringent safety protocols to minimize exposure and ensure environmental protection.
This guide provides essential safety and logistical information, offering a step-by-step operational and disposal plan based on best practices for handling potent research chemicals.
Core Safety and Handling Precautions
Given the lack of specific data for this compound, the following precautions, typical for similar research compounds, should be strictly observed.
| Precaution Category | Recommended Action |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). |
| Ventilation | Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. |
| Spill Management | In case of a spill, decontaminate the area using a suitable method (e.g., 10% bleach solution followed by a water rinse), and collect all contaminated materials for proper disposal. |
| Storage | Store in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly sealed. |
| Waste Segregation | All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be segregated as hazardous chemical waste. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This protocol is designed for small quantities typically used in research and development.
-
Decontamination of Labware:
-
All glassware and equipment that have come into contact with this compound should be decontaminated.
-
Rinse the contaminated items with a solvent in which the compound is soluble (e.g., ethanol or acetone). Collect this solvent rinse as hazardous waste.
-
Following the solvent rinse, wash the labware with soap and water.
-
-
Collection of Solid Waste:
-
Place all solid waste contaminated with this compound, including unused compound, contaminated gloves, bench paper, and pipette tips, into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be marked with "Hazardous Waste" and the chemical name "this compound."
-
-
Collection of Liquid Waste:
-
Collect all liquid waste containing this compound, including the initial solvent rinses from decontamination, into a separate, sealed, and clearly labeled hazardous waste container.
-
The container should be marked as "Hazardous Waste" and include the chemical name and approximate concentration.
-
-
Storage of Waste:
-
Store the hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department.
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.
-
Follow all institutional and local regulations for the documentation and handover of chemical waste.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided here is based on general laboratory safety principles and best practices for handling potentially hazardous research chemicals. A specific Safety Data Sheet for this compound is not publicly available. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with all applicable local, state, and federal regulations.
References
Personal protective equipment for handling 2-Deacetyltaxuspine X
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-Deacetyltaxuspine X, a diterpenoid compound isolated from Taxus species. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling potent, cytotoxic compounds, such as other taxanes used in chemotherapy. It is imperative to treat this compound with a high degree of caution to minimize exposure risk.
I. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Double Gloving | Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon suspected contamination or every 30-60 minutes.[1][2] |
| Body Protection | Disposable Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required.[1] |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that meet ANSI Z87.1 standards. A full-face shield should be worn over the goggles, especially when there is a risk of splashes or aerosol generation.[1][2] |
| Respiratory Protection | NIOSH-approved Respirator | For handling powders or creating aerosols, a NIOSH-approved N95 or higher-rated respirator is required. For significant spill cleanup, a respirator with chemical cartridges may be necessary.[1][2][3] |
| Shoe Protection | Shoe Covers | Two pairs of shoe covers should be worn when entering cleanroom areas for compounding.[2] |
II. Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical to minimize exposure risk. All handling of this compound should occur in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to control airborne particles and vapors.
Caption: Safe handling workflow for this compound.
III. Experimental Protocols
A. Weighing the Compound:
-
Ensure the analytical balance is located inside a ventilated enclosure (e.g., chemical fume hood).
-
Cover the work surface with a disposable, absorbent, plastic-backed liner.[1]
-
Don all required PPE as outlined in the table above.
-
Carefully weigh the desired amount of this compound.
-
Clean the balance and surrounding surfaces with an appropriate deactivating solution after weighing.
B. Preparing Solutions:
-
All solution preparation must be performed within a chemical fume hood or Class II BSC.
-
Add the solvent to the vessel containing the weighed this compound.
-
Cap and seal the vessel before mixing or vortexing.
-
If sonication is required, ensure the vessel is securely capped and placed in a secondary container.
IV. Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
A. Waste Segregation:
-
Sharps: Needles, scalpels, and other contaminated sharps must be placed in a designated chemotherapy sharps container.
-
Solid Waste: Contaminated gloves, gowns, bench liners, and other solid materials should be disposed of in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated hazardous liquid waste container. Do not empty into drains.[4]
B. Decontamination:
-
All non-disposable equipment and work surfaces should be decontaminated. The effectiveness of a specific decontamination solution on this compound is not known. A common practice for cytotoxic drugs is to use a solution of sodium hypochlorite, followed by a neutralizing agent like sodium thiosulfate, and then a final rinse with water. However, the compatibility of this procedure with your equipment and materials should be verified.
V. Emergency Procedures
A. Spills:
-
Evacuate the immediate area and alert others.
-
For large spills, especially of volatile agents, an N95 respirator or a respirator with appropriate chemical cartridges is necessary.[3]
-
Don appropriate PPE, including double gloves, a disposable gown, and eye/face protection.[3]
-
Absorb liquids with absorbent pads. For powders, gently cover with damp absorbent material to avoid generating dust.
-
Clean the spill area with an appropriate deactivating agent.
-
Dispose of all cleanup materials as hazardous waste.
B. Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[5]
-
Eye Contact: Immediately flush the eyes with a large volume of water for at least 15 minutes.[5]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water.[5]
In all cases of exposure, seek immediate medical attention and provide details of the exposure to the medical personnel.
Caption: Decision logic for selecting appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
